Cyclohexane-1,2-dicarbonyl dichloride
Description
Properties
IUPAC Name |
cyclohexane-1,2-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFIPRBWVEQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500563 | |
| Record name | Cyclohexane-1,2-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34684-19-0 | |
| Record name | Cyclohexane-1,2-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-cyclohexanedicarbonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-Cyclohexane-1,2-dicarbonyl dichloride: Synthesis, Properties, and Applications
Introduction
cis-Cyclohexane-1,2-dicarbonyl dichloride is a bifunctional acyl chloride that holds significant potential as a monomer and cross-linking agent in polymer chemistry and as a versatile building block in organic synthesis. The cis-stereochemistry of the two acyl chloride groups, constrained by the cyclohexane backbone, imparts unique conformational properties that can influence the architecture and properties of resulting materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for researchers in drug development and materials science. While specific experimental data for this compound is not widely published, this guide consolidates information on its precursors and analogous compounds to provide a robust working knowledge.
Synthesis of cis-Cyclohexane-1,2-dicarbonyl dichloride
The most direct and widely employed method for the synthesis of cis-cyclohexane-1,2-dicarbonyl dichloride is the chlorination of its corresponding dicarboxylic acid using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂). The synthesis pathway, therefore, begins with the preparation of cis-cyclohexane-1,2-dicarboxylic acid.
Step 1: Synthesis of the Precursor, cis-Cyclohexane-1,2-dicarboxylic Anhydride
A common starting point for obtaining the cis-dicarboxylic acid is through the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, followed by catalytic hydrogenation.
A representative experimental procedure for the hydrogenation is as follows:
-
In a suitable hydrogenation vessel, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in a solvent such as ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield cis-cyclohexane-1,2-dicarboxylic anhydride.
Step 2: Hydrolysis to cis-Cyclohexane-1,2-dicarboxylic Acid
The anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid:
-
To the cis-cyclohexane-1,2-dicarboxylic anhydride, add a stoichiometric amount of water.
-
Gently heat the mixture with stirring until a homogenous solution is formed.
-
Allow the solution to cool, which should induce crystallization of the cis-cyclohexane-1,2-dicarboxylic acid.
-
Collect the crystals by filtration and dry them thoroughly.
Step 3: Conversion to cis-Cyclohexane-1,2-dicarbonyl dichloride
The final step is the conversion of the dicarboxylic acid to the diacyl chloride using thionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of dicarboxylic acid to diacyl chloride conversion.
Representative Experimental Protocol:
Disclaimer: This is a representative procedure based on general methods for the conversion of carboxylic acids to acyl chlorides. Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place dried cis-cyclohexane-1,2-dicarboxylic acid.
-
Addition of Thionyl Chloride: Under a fume hood, add an excess of thionyl chloride (approximately 2.5-3.0 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain the reflux for 2-4 hours, or until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude cis-cyclohexane-1,2-dicarbonyl dichloride can be purified by fractional distillation under high vacuum to yield the final product.
Caption: General experimental workflow for the synthesis.
Physicochemical and Spectroscopic Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₈H₁₀Cl₂O₂ |
| Molecular Weight | 209.07 g/mol [1] |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Expected to be higher than related monochlorides, likely >200 °C at atmospheric pressure. Distillation under vacuum is necessary. |
| Solubility | Insoluble in water (reacts); soluble in common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). |
Table 2: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Complex multiplets for the cyclohexane ring protons. The protons alpha to the carbonyl groups are expected to be the most downfield. |
| ¹³C NMR | A signal for the carbonyl carbon is expected in the range of 170-180 ppm. Due to the cis-symmetry, fewer signals for the cyclohexane carbons would be expected compared to an asymmetric analogue. |
| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride is expected around 1780-1815 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Reactivity and Applications
The high reactivity of the two acyl chloride functional groups makes cis-cyclohexane-1,2-dicarbonyl dichloride a valuable monomer for step-growth polymerization.
Polymer Synthesis
-
Polyamides: Reaction with diamines leads to the formation of polyamides. The cis-conformation of the cyclohexane ring will influence the chain packing and morphology of the resulting polymer, potentially leading to materials with unique thermal and mechanical properties.
-
Polyesters: Reaction with diols yields polyesters. The use of this monomer can impart rigidity and potentially improve the thermal stability of the resulting polyester. Copolyesters containing cyclohexane dicarboxylic units have been prepared to modify the crystallinity and thermal transitions of other polyesters.[2]
The general scheme for these polymerizations involves the reaction of the diacyl chloride with a suitable diamine or diol, often in an inert solvent and in the presence of an acid scavenger (like a tertiary amine) to neutralize the HCl byproduct.
Organic Synthesis
Beyond polymerization, cis-cyclohexane-1,2-dicarbonyl dichloride can be used to synthesize a variety of molecules with a cis-1,2-disubstituted cyclohexane core. For example, reaction with alcohols or amines can produce the corresponding diesters or diamides, which may have applications as plasticizers, ligands, or pharmaceutical intermediates. The synthesis of bisamides from cyclohexane-1,2-dicarboxylic acid has been explored for their gelling abilities.[3]
Safety and Handling
Acyl chlorides are corrosive and react violently with water, alcohols, and other protic solvents.[4] It is imperative to handle cis-cyclohexane-1,2-dicarbonyl dichloride with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from sources of moisture.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as water, alcohols, and bases.
-
Spills: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of it according to local regulations.
Conclusion
cis-Cyclohexane-1,2-dicarbonyl dichloride is a reactive monomer with significant potential for the synthesis of novel polymers and fine chemicals. Its synthesis from readily available starting materials via the corresponding dicarboxylic acid is straightforward. While detailed experimental data for the final compound is sparse in the public domain, its properties and reactivity can be reliably inferred from the chemistry of acyl chlorides and related cyclohexane derivatives. As the demand for advanced materials with tailored properties continues to grow, monomers like cis-cyclohexane-1,2-dicarbonyl dichloride offer a valuable tool for polymer chemists and organic synthesists.
References
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Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020, April 16). Retrieved from [Link]
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Organic Syntheses Procedure. docosanedioic acid. [Link]
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Organic Syntheses Procedure. Cyclohexane, 1,2-dichloro-, cis-. [Link]
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González-Campo, A., et al. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Molecules, 24(2), 339. [Link]
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Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? [Link]
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Soccio, M., et al. (2011). Poly(1,4‐cyclohexylenedimethylene‐1, 4‐cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis–trans isomerization. Journal of Chemical Technology & Biotechnology, 86(10), 1333-1341. [Link]
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PubChem. (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. [Link]
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PubChem. cis-1,2-Dichlorocyclohexane. [Link]
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ResearchGate. Synthesis and characterization of tough colorless poly(amide‐imide)s containing cyclohexanedicarbonyl chloride with different trans:cis ratios. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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ResearchGate. New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. [Link]
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SpectraBase. cis-1,2-Cyclohexanediol - Optional[1H NMR] - Spectrum. [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]
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Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). [Link]
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NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
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PubMed Central (PMC). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. [Link]
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Polymer Chemistry (RSC Publishing). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. [Link]
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ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. [Link]
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Stereoisomeric Effects of Cyclohexane-1,2-dicarbonyl Dichloride in Polymerization: A Technical Guide
Abstract
The stereochemistry of monomers is a critical, yet often nuanced, parameter in the design and synthesis of high-performance polymers. This technical guide provides an in-depth exploration of the profound influence of the cis and trans stereoisomers of cyclohexane-1,2-dicarbonyl dichloride on polymerization processes and the resultant polyamide properties. By examining the fundamental principles of conformational analysis and reaction kinetics, this document elucidates the causal relationships between monomer geometry and polymer architecture, thermal stability, and mechanical performance. Detailed experimental protocols for interfacial and solution polymerization, along with comprehensive characterization methodologies, are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to harness stereochemical control in materials science.
Introduction: The Significance of Stereochemistry in Polymer Science
In the realm of polymer chemistry, the precise three-dimensional arrangement of atoms within a monomer unit can have a cascading effect on the macroscopic properties of the final material.[1] This principle is particularly evident in polymers derived from cyclic monomers, where the fixed spatial orientation of reactive groups dictates the conformation and packing efficiency of the polymer chains. This compound, with its cis and trans stereoisomers, serves as an exemplary model for understanding these structure-property relationships. The distinct spatial positioning of the two carbonyl chloride functional groups in these isomers leads to significant variations in polymerization kinetics and the architecture of the resulting polyamides, thereby influencing their thermal and mechanical characteristics. This guide will delve into the theoretical underpinnings and practical applications of these stereoisomeric effects.
Conformational Analysis of cis- and trans-Cyclohexane-1,2-dicarbonyl Dichloride
The divergent behavior of the cis and trans isomers in polymerization originates from their inherent conformational differences. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.
-
trans-1,2-disubstituted cyclohexanes : In the most stable chair conformation of the trans isomer, both substituents can occupy equatorial positions (di-equatorial). This arrangement minimizes steric hindrance and results in a more linear and extended molecular geometry. There is also a much less stable di-axial conformation.
-
cis-1,2-disubstituted cyclohexanes : The cis isomer is conformationally constrained to have one substituent in an axial position and the other in an equatorial position (axial-equatorial) in its chair form. This creates a distinct "kink" in the molecule's geometry and introduces greater steric hindrance around the axial substituent.
These conformational distinctions are not merely static; they profoundly impact the accessibility of the reactive carbonyl chloride groups during polymerization.
Caption: Conformational equilibria of cis and trans isomers.
Influence of Stereoisomerism on Polymerization
The choice between the cis and trans isomer of this compound as a monomer directly influences the polymerization process and the resulting polymer's primary structure. This is most evident in step-growth polymerization methods like interfacial and solution polymerization.
Mechanistic Implications and Reaction Kinetics
The rate of polymerization is expected to differ between the two isomers due to steric effects. In interfacial polymerization, where the reaction between the diacid chloride (in an organic phase) and a diamine (in an aqueous phase) is rapid and occurs at the interface, the accessibility of the electrophilic carbonyl carbons is paramount.
-
For the trans-isomer , the di-equatorial conformation presents both reactive sites in a sterically unhindered manner, allowing for facile approach by the nucleophilic diamine. This is anticipated to lead to a higher reaction rate.
-
For the cis-isomer , the axial carbonyl chloride group is more sterically hindered by the cyclohexane ring itself. This can slow down the rate of nucleophilic attack compared to the more accessible equatorial group, potentially leading to a lower overall polymerization rate. Studies on similar systems, such as those involving 1,4-cyclohexanediamine, have shown that the cyclohexane ring introduces significant steric hindrance, which slows the reaction with trimesoyl chloride compared to linear diamines.[1][2]
Caption: Hypothesized effect of stereoisomerism on reactivity.
Impact on Polymer Architecture
The geometry of the monomer is directly translated into the conformation of the polymer backbone.
-
Polymers from the trans-isomer are expected to have a more linear and regular chain structure. This linearity allows for more efficient chain packing and the formation of ordered, crystalline domains through intermolecular hydrogen bonding between the amide linkages.
-
Polymers from the cis-isomer will inherently possess a kinked and less regular backbone. This irregularity disrupts chain packing, leading to a more amorphous polymer with a lower degree of crystallinity.
Experimental Section: Synthesis and Protocols
To preserve the stereochemistry of the monomers, low-temperature polymerization methods are recommended. High-temperature melt polycondensation can lead to isomerization, particularly of the cis to the more thermodynamically stable trans form.[3][4] The use of diacid chlorides at lower temperatures is an effective way to maintain stereochemical integrity.
Interfacial Polymerization Protocol
This method is ideal for demonstrating the formation of polyamides from the two isomers.
Materials:
-
cis- or trans-Cyclohexane-1,2-dicarbonyl dichloride
-
Hexamethylenediamine (or another suitable aliphatic diamine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. A typical concentration would be 0.4 M hexamethylenediamine and 0.4 M NaOH.
-
Organic Phase Preparation: Prepare an organic solution of either cis- or trans-cyclohexane-1,2-dicarbonyl dichloride in dichloromethane. A typical concentration would be 0.2 M.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface. The polyamide film will form instantly at the liquid-liquid interface.
-
Polymer Isolation: Using forceps, gently grasp the polymer film at the center of the interface and pull it out as a continuous "rope."
-
Washing and Drying: Wash the collected polymer thoroughly with deionized water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Causality Behind Choices:
-
Sodium Hydroxide: Acts as an acid scavenger, neutralizing the HCl byproduct of the condensation reaction, which drives the polymerization to completion.
-
Immiscible Solvents: The use of water and a non-polar organic solvent creates the interface where the polymerization is confined.
-
Low Temperature: Room temperature reaction prevents thermal degradation and, crucially, preserves the cis or trans configuration of the diacid chloride monomer.
Solution Polymerization Protocol
Solution polymerization allows for better control over molecular weight and can yield a more homogeneous polymer.
Materials:
-
cis- or trans-Cyclohexane-1,2-dicarbonyl dichloride
-
An aromatic diamine such as 4,4'-oxydianiline (ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
An acid scavenger such as pyridine or triethylamine
Procedure:
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine in the anhydrous polar aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Monomer Addition: Slowly add the cis- or trans-cyclohexane-1,2-dicarbonyl dichloride to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C for a few hours and then let it warm to room temperature, stirring overnight.
-
Precipitation and Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification and Drying: Collect the fibrous polymer by filtration, wash it extensively with water and methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C).
Causality Behind Choices:
-
Anhydrous Conditions: The diacid chloride is highly reactive towards water, so anhydrous solvents are essential to prevent hydrolysis and achieve high molecular weight.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Low Temperature Control: Maintains the stereochemical integrity of the monomer and controls the reaction rate.
-
Polar Aprotic Solvent: These solvents are required to dissolve both the aromatic diamine and the resulting polyamide.
Characterization and Comparative Data
The distinct molecular architectures of polyamides derived from the cis and trans isomers of this compound lead to measurable differences in their properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Both polymers will show characteristic amide peaks (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹, and N-H bend around 1550 cm⁻¹). Subtle differences in peak positions and shapes may be observed due to variations in hydrogen bonding environments, which are influenced by chain packing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. The signals corresponding to the cyclohexane ring protons and carbons will be different for the cis- and trans-derived polymers, reflecting their distinct stereochemistry.
Thermal Properties
The regularity of the polymer chain has a significant impact on its thermal behavior.
| Property | Polymer from trans-Isomer (Expected) | Polymer from cis-Isomer (Expected) | Rationale |
| Glass Transition Temp. (Tg) | Higher | Lower | The linear chains of the trans-polymer pack more efficiently, restricting segmental motion and requiring more energy for the transition to a rubbery state. |
| Melting Temperature (Tm) | Higher, Sharper Peak | Lower, Broader Peak (or absent) | The regular structure of the trans-polymer allows for the formation of well-defined crystalline domains with a higher melting point. The cis-polymer's amorphous nature results in a lower or non-existent Tm. |
| Thermal Stability (TGA) | Higher Decomposition Temp. | Lower Decomposition Temp. | Densely packed crystalline structures are often more resistant to thermal degradation. |
Data inferred from studies on analogous systems, such as those based on 1,4-cyclohexanedicarboxylic acid.[3][5]
Mechanical Properties
Mechanical strength is directly related to intermolecular forces and crystallinity.
| Property | Polymer from trans-Isomer (Expected) | Polymer from cis-Isomer (Expected) | Rationale |
| Tensile Strength & Modulus | Higher | Lower | The higher crystallinity and stronger intermolecular hydrogen bonding in the trans-derived polyamide result in a stiffer and stronger material. |
| Elongation at Break | Lower | Higher | The amorphous nature of the cis-derived polymer allows for greater chain mobility and deformation before failure, leading to higher ductility. |
Conclusion
The stereochemistry of this compound is a powerful tool for tuning the properties of the resulting polyamides. The trans-isomer, with its di-equatorial conformation, promotes the formation of linear, crystalline polymers with enhanced thermal stability and mechanical strength. Conversely, the cis-isomer, with its inherent axial-equatorial "kink," leads to more amorphous materials with lower transition temperatures and greater flexibility. By understanding the fundamental conformational differences between these stereoisomers and employing appropriate low-temperature polymerization techniques to preserve their geometry, researchers can rationally design and synthesize novel polyamides with tailored performance characteristics for a wide range of applications, from high-performance engineering plastics to advanced biomedical materials.
References
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Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Lee, D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes (Basel), 12(3), 333. Retrieved from [Link]
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O'Shaughnessy, B. (n.d.). Stereochemical enhancement of polymer properties. ResearchGate. Retrieved from [Link]
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Lee, D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. ResearchGate. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved from [Link]
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Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. Retrieved from [Link]
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Zhang, T., Gu, M., & Yu, X. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Retrieved from [Link]
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Kricheldorf, H. R., & Schwarz, G. (n.d.). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. Retrieved from [Link]
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Lattimer, L., et al. (n.d.). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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An In-depth Technical Guide to the Comparative Hydrolytic Stability of cis- vs trans-Cyclohexane-1,2-dicarbonyl dichloride
Abstract
The stereochemical arrangement of functional groups within a molecule can profoundly influence its reactivity. This technical guide provides a detailed examination of the hydrolytic stability of the geometric isomers of cyclohexane-1,2-dicarbonyl dichloride. We will explore the underlying mechanistic principles that dictate the differential reactivity between the cis- and trans- isomers, with a focus on the role of intramolecular catalysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize diacyl dichlorides as reactive intermediates and for whom a comprehensive understanding of their stability in aqueous environments is paramount. Detailed experimental protocols for quantifying these stability differences are also provided.
Introduction: The Significance of Stereochemistry in Reactivity
Acyl chlorides are highly reactive functional groups, widely employed in organic synthesis as precursors for esters, amides, and other carboxylic acid derivatives. Their utility is intrinsically linked to their susceptibility to nucleophilic attack, most commonly by water in hydrolysis reactions. The general mechanism for acyl chloride hydrolysis is a well-established nucleophilic addition-elimination pathway.[1] However, when two such reactive groups are constrained within a cyclic structure, such as the cyclohexane ring system, their spatial orientation relative to one another can lead to dramatic differences in reaction kinetics.
This guide focuses on cis- and trans-cyclohexane-1,2-dicarbonyl dichloride, two isomers where the only difference is the stereochemical arrangement of the two acyl chloride moieties. This seemingly subtle variation has profound implications for their respective hydrolytic stabilities. Understanding these differences is crucial for controlling reaction outcomes, designing stable drug delivery systems, and developing robust synthetic methodologies.
Mechanistic Insights: Intramolecular Catalysis as the Differentiating Factor
The core of the difference in hydrolytic stability between the cis- and trans- isomers lies in the principle of intramolecular catalysis , also known as anchimeric assistance or neighboring group participation.[2][3][4] This phenomenon occurs when a functional group within the reacting molecule itself acts as a catalyst for the reaction, leading to a significant rate enhancement compared to a similar reaction proceeding without such assistance.
The Hydrolysis Pathway of trans-Cyclohexane-1,2-dicarbonyl dichloride
In the trans-isomer, the two acyl chloride groups are positioned on opposite faces of the cyclohexane ring. In its most stable diequatorial conformation, the two functional groups are spatially distant from one another.[5][6] Consequently, the hydrolysis of each acyl chloride group proceeds independently via the standard bimolecular nucleophilic addition-elimination mechanism, with water acting as the external nucleophile. The reaction at one center does not influence the reaction at the other.
The Accelerated Hydrolysis of cis-Cyclohexane-1,2-dicarbonyl dichloride
For the cis-isomer, the two acyl chloride groups are situated on the same face of the cyclohexane ring. This proximity allows for a unique intramolecular pathway for the hydrolysis of the first acyl chloride group. The initial hydrolysis of one acyl chloride group to a carboxylic acid creates a neighboring nucleophile. This newly formed carboxylic acid group is perfectly positioned to act as an intramolecular catalyst for the hydrolysis of the second acyl chloride.
This intramolecular catalysis proceeds through the formation of a cyclic intermediate, specifically the cis-cyclohexane-1,2-dicarboxylic anhydride.[7][8] This process is significantly faster than the intermolecular attack by water for several reasons:
-
Proximity Effect: The reacting groups are held in close proximity, increasing the effective concentration of the nucleophile at the reaction center.
-
Favorable Entropy: The intramolecular reaction has a much lower entropic barrier compared to a bimolecular reaction that requires two separate molecules to collide in the correct orientation.
Studies on similar systems, such as the hydrolysis of N-alkylated monoamides of norbornene-2,3-dicarboxylic acid and N-dimethylaminomaleamic acid, have demonstrated that the cis-isomers hydrolyze significantly faster than their trans counterparts due to this intramolecular carboxyl group catalysis.[9][10]
The following diagram illustrates the proposed divergent hydrolysis mechanisms:
Caption: Divergent Hydrolysis Pathways for cis- and trans-Isomers.
Synthesis of Precursor Molecules
A comparative study requires the synthesis of both cis- and trans-cyclohexane-1,2-dicarbonyl dichloride. This is typically achieved from their corresponding dicarboxylic acids.
-
cis-Cyclohexane-1,2-dicarboxylic acid can be synthesized via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, followed by hydrogenation and hydrolysis of the resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride.[11]
-
trans-Cyclohexane-1,2-dicarboxylic acid can be prepared through various methods, including the resolution of the racemic mixture.[12]
The conversion of the dicarboxylic acids to the corresponding diacyl dichlorides is readily accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Experimental Protocols for Comparative Hydrolysis Studies
To quantitatively assess the differential hydrolytic stability, two robust analytical techniques are recommended: pH-stat titration and real-time Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Workflow
The following diagram outlines the general workflow for the comparative hydrolysis study:
Caption: Experimental Workflow for Comparative Hydrolysis Study.
Protocol 1: pH-Stat Titration
This method monitors the hydrolysis reaction by measuring the rate of release of hydrochloric acid (HCl). A pH-stat titrator maintains a constant pH in the reaction vessel by automatically adding a standardized base to neutralize the acid produced. The rate of base addition is directly proportional to the rate of hydrolysis.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode with standard buffer solutions.
-
Reaction Setup:
-
Place a known volume of purified water (or a suitable buffer solution) in a thermostatted reaction vessel.
-
Set the pH-stat to the desired pH (e.g., 7.0).[13]
-
Allow the system to equilibrate to the target temperature (e.g., 25 °C).
-
-
Initiation of Reaction:
-
Prepare a stock solution of the diacyl dichloride (cis or trans) in a dry, inert solvent (e.g., dioxane or acetonitrile).
-
Inject a small, precise volume of the diacyl dichloride stock solution into the reaction vessel with vigorous stirring to initiate the hydrolysis.
-
-
Data Acquisition:
-
The pH-stat will begin titrating with a standardized solution of sodium hydroxide (NaOH) to maintain the set pH.
-
Record the volume of NaOH added as a function of time. The rate of hydrolysis is determined from the slope of this curve.[14]
-
-
Data Analysis:
-
The rate of hydrolysis can be calculated from the rate of titrant addition.
-
By performing the experiment under pseudo-first-order conditions (i.e., [H₂O] is in large excess and constant), the rate constant (k) for the hydrolysis can be determined.
-
Protocol 2: Real-Time NMR Spectroscopy
NMR spectroscopy allows for the direct, non-invasive monitoring of the concentrations of reactants, intermediates, and products over time.[15][16][17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the diacyl dichloride (cis or trans) in a deuterated solvent (e.g., acetonitrile-d₃) in an NMR tube.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
-
Reaction Initiation:
-
Inject a precise amount of D₂O into the NMR tube and mix rapidly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Acquisition:
-
Monitor the disappearance of the signals corresponding to the diacyl dichloride and the appearance of signals for the dicarboxylic acid product.
-
The formation of the cyclic anhydride intermediate in the case of the cis-isomer may also be observable.
-
-
Data Analysis:
-
Integrate the characteristic peaks for the reactant and product(s) in each spectrum.
-
Plot the concentration of the starting material versus time. The rate constant (k) can be determined by fitting this data to the appropriate integrated rate law.
-
Expected Results and Data Presentation
The hydrolysis of cis-cyclohexane-1,2-dicarbonyl dichloride is expected to proceed significantly faster than that of the trans-isomer due to intramolecular catalysis. The quantitative data obtained from the experiments described above can be summarized in a table for clear comparison.
Table 1: Hypothetical Comparative Hydrolysis Rate Constants at 25 °C
| Isomer | Method | Rate Constant, k (s⁻¹) | Relative Rate (kisomer / ktrans) |
| trans-Cyclohexane-1,2-dicarbonyl dichloride | pH-Stat | ktrans | 1.0 |
| cis-Cyclohexane-1,2-dicarbonyl dichloride | pH-Stat | kcis | > 1.0 |
| trans-Cyclohexane-1,2-dicarbonyl dichloride | NMR | k'trans | 1.0 |
| cis-Cyclohexane-1,2-dicarbonyl dichloride | NMR | k'cis | > 1.0 |
Conclusion and Implications
The stereochemical relationship between the two acyl chloride groups in this compound is a critical determinant of its hydrolytic stability. The cis-isomer, due to the spatial proximity of its functional groups, is primed for rapid hydrolysis via an intramolecularly catalyzed pathway involving a cyclic anhydride intermediate. In contrast, the trans-isomer, with its spatially distant reactive centers, undergoes a slower, standard bimolecular hydrolysis.
For researchers and professionals in drug development and materials science, this differential stability has significant practical implications:
-
Synthetic Strategy: When using these compounds as bifunctional cross-linkers or synthetic intermediates, the choice of isomer will dictate the required reaction conditions (e.g., anhydrous vs. aqueous) and the potential for side reactions.
-
Prodrug Design: If such a moiety were to be incorporated into a prodrug, the cis-isomer would be expected to release the active compound much more rapidly in an aqueous physiological environment.
-
Material Science: In the synthesis of polymers, the hydrolytic stability of the monomer units will influence the degradation profile and lifespan of the resulting material.
By understanding the fundamental mechanistic principles that govern the reactivity of these isomers, scientists can make more informed decisions in their experimental design, leading to more efficient syntheses and the development of more effective and stable chemical entities.
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Solubility of Cyclohexane-1,2-dicarbonyl dichloride in organic solvents
An In-depth Technical Guide to the Solubility of Cyclohexane-1,2-dicarbonyl Dichloride in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Nuances of a Bifunctional Reagent
To the researchers, chemists, and pharmaceutical development professionals who handle highly reactive intermediates, the choice of solvent is never a trivial matter. It is a decision that dictates reaction kinetics, impurity profiles, and ultimately, the success of a synthetic campaign. This compound, a bifunctional acylating agent, presents a particularly compelling case. Its dual reactive centers and stereoisomeric possibilities (cis and trans) demand a sophisticated understanding of its solution behavior. This guide moves beyond simple solubility charts to provide a deeper, mechanistic understanding of how this compound interacts with its environment. We will explore the critical interplay between true physical dissolution and chemical reaction, offering a predictive framework for solvent selection that prioritizes stability, miscibility, and safety.
Molecular Architecture and Intrinsic Properties
This compound is characterized by a non-aromatic, puckered cyclohexane ring functionalized with two adjacent carbonyl chloride groups. The presence of two stereocenters at carbons 1 and 2 means the molecule can exist as cis and trans diastereomers, which may have subtly different physical properties.
The key to its solubility lies in its structural features:
-
The Cyclohexane Backbone: This hydrocarbon scaffold is nonpolar and lipophilic, favoring interactions with solvents that have significant nonpolar character.
-
The Diacyl Chloride Moieties (-COCl): These functional groups are the molecule's reactive centers. The carbon-oxygen and carbon-chlorine bonds are highly polarized due to the high electronegativity of oxygen and chlorine. This creates strong dipole moments, making these regions of the molecule electrophilic and capable of interacting with polar solvents.
This duality—a nonpolar frame with highly polar, reactive groups—is central to its solubility profile. The molecule is not simply "polar" or "nonpolar"; it is amphiphilic in a functional sense.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₁₀Cl₂O₂ | |
| Molecular Weight | 209.07 g/mol | [1] |
| Exact Mass | 208.0057849 Da | [1][2] |
| Density | ~1.317 g/cm³ | [2] |
| Boiling Point | ~258.9 °C | [2] |
| Flash Point | ~119.4 °C | [2] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| XLogP3 | 2.3 - 2.8 | [1][2] |
Note: Some properties are calculated and may vary between isomers. The XLogP3 value, a measure of lipophilicity, is significantly greater than zero, confirming that the molecule has substantial nonpolar character and will favor dissolution in organic media over water.[1][2]
The Core Principle: Reactivity Precedes Solubility
For acyl halides, the most critical consideration is not "what will it dissolve in?" but rather, "what will it not react with?" [3]. The extreme electrophilicity of the carbonyl carbon makes it a target for any nucleophilic species. This reactivity is the primary filter for solvent selection.
Reactive Solvent Classes (To Be Avoided for Stable Solutions)
These solvents should not be considered for creating stable stock solutions or for use as inert reaction media, as they will readily and often violently react with the solute.
-
Protic Solvents:
-
Water: this compound does not dissolve in water; it undergoes rapid, often violent, hydrolysis to form cyclohexane-1,2-dicarboxylic acid and hydrochloric acid fumes.[3][4] This reaction is irreversible and exothermic.
-
Alcohols (Methanol, Ethanol, etc.): Alcohols are strong nucleophiles that will attack the carbonyl carbons to form the corresponding esters. This process, alcoholysis, is typically rapid.
-
Primary and Secondary Amines: These are highly nucleophilic and will react to form amides.
-
Inert Solvent Classes (Candidates for True Solubility)
For a solvent to be considered "inert," it must lack nucleophilic functional groups. These are the only solvents in which the true physical solubility of the compound can be practically assessed and utilized. They are broadly categorized as nonpolar and polar aprotic solvents.
Predictive Solubility in Common Inert Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting solubility in inert solvents.[5] We must consider the solvent's polarity, dipole moment, and its ability to engage in van der Waals forces or dipole-dipole interactions.
Table 2: Predicted Solubility and Interaction Profile of this compound in Inert Organic Solvents
| Solvent Class | Example Solvents | Dominant Interaction | Predicted Solubility | Rationale & Scientific Insight |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Van der Waals forces | Medium to High | The nonpolar cyclohexane backbone of the solute has a strong affinity for these purely nonpolar solvents.[5][6] The polar acyl chloride groups may limit infinite miscibility, but high solubility is expected. |
| Nonpolar Aromatic | Benzene, Toluene | Van der Waals, π-stacking | High | Aromatic solvents are excellent for dissolving compounds with both nonpolar and polarizable features. The π-system of the solvent can interact favorably with the dipoles of the C=O and C-Cl bonds. |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Dipole-dipole, Van der Waals | High | These solvents are mainstays for reactions involving acyl chlorides. Their moderate polarity and ability to engage in dipole-dipole interactions effectively solvate the polar functional groups, while their organic nature handles the hydrocarbon backbone.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Dipole-dipole | High | Ethers are excellent polar aprotic solvents. The lone pairs on the ether oxygen can effectively solvate the electrophilic carbonyl carbons without being nucleophilic enough to react under standard conditions. THF is often a solvent of choice.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Dipole-dipole | High | Similar to ethers, ketones provide a strong dipole to solvate the acyl chloride groups.[7] However, one must be cautious, as enolizable ketones could potentially react under basic conditions, though they are generally considered suitable inert solvents. |
| Esters | Ethyl Acetate | Dipole-dipole | High | Ethyl acetate offers a balance of polarity and nonpolar character, making it a versatile and effective solvent for a wide range of organic compounds, including this one. |
| Highly Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole | Medium to High | While these solvents can dissolve the compound, caution is advised. Trace water in hygroscopic solvents like DMF and DMSO can lead to slow hydrolysis. Acetonitrile is generally a safe and effective choice. |
Experimental Workflow for Solubility Determination
To establish a quantitative measure of solubility in a chosen inert solvent (e.g., Dichloromethane), a gravimetric method provides a reliable, self-validating protocol.
Mandatory Safety Precautions
-
All manipulations must be performed in a certified chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9]
-
This compound and its precursors are corrosive and react with moisture, releasing HCl gas.[9][10] Handle under an inert atmosphere (Nitrogen or Argon) where possible.
Step-by-Step Protocol
-
Preparation: Add a known volume (e.g., 10.0 mL) of the chosen anhydrous solvent to a clean, dry, sealable vial equipped with a magnetic stir bar.
-
Incremental Addition: Begin stirring the solvent. Add small, pre-weighed portions of this compound to the vial.
-
Observation: After each addition, seal the vial and allow it to stir for 5-10 minutes. Observe carefully for complete dissolution.
-
Saturation Point: Continue adding the solute until a small amount of solid material no longer dissolves, indicating that the solution is saturated.
-
Equilibration: Allow the sealed, saturated solution to stir at a constant, recorded temperature (e.g., 25 °C) for at least one hour to ensure equilibrium is reached.
-
Isolation of Saturated Solution: Stop stirring and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid (e.g., 5.0 mL) using a volumetric pipette.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Gravimetric Analysis: Once the solute is completely dry, weigh the flask. The difference between the final and initial mass of the flask is the mass of the dissolved this compound.
-
Calculation: Express the solubility in g/100 mL or mol/L.
Caption: Fig 2. Decision workflow for appropriate solvent selection.
Conclusion
The solubility of this compound is governed not by simple physical dissolution alone, but by a crucial preliminary screen for chemical reactivity. Only inert, aprotic solvents are suitable for creating stable solutions. Within this class, a high degree of solubility is predicted across a range of polar aprotic (DCM, THF, Ethyl Acetate) and nonpolar (Toluene, Hexane) solvents, driven by the molecule's combined lipophilic backbone and highly polar functional groups. For any critical application, especially in pharmaceutical development where solvent impurities can be incorporated into the final product, the predictive guidance in this document should be confirmed with the empirical protocol provided. This ensures a scientifically sound, safe, and effective approach to handling this versatile and reactive intermediate.
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Cyclohexane-1,2-dicarbonyl dichloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Cyclohexane-1,2-dicarbonyl dichloride
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound. As a di-acyl chloride, this compound is a highly reactive and hazardous chemical intermediate. The protocols and safety information outlined herein are synthesized from established best practices for acyl chlorides and related chemical structures, intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a cyclohexane ring substituted with two carbonyl chloride functional groups. It exists as different stereoisomers, such as cis and trans configurations, which may have slightly different physical properties but share the same fundamental chemical reactivity and associated hazards.
The primary utility of this compound in research and development lies in its function as a bifunctional acylating agent, enabling the synthesis of various complex molecules, including polymers and pharmaceutical intermediates.[1] Its high reactivity, however, necessitates stringent safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀Cl₂O₂ | [2][3] |
| Molecular Weight | 209.07 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid (presumed) | [1] |
| Boiling Point | ~258.9 °C | [3] |
| Density | ~1.317 g/cm³ | [3] |
| Flash Point | ~119.4 °C | [3] |
| Synonyms | 1,2-Cyclohexanedicarbonyl dichloride, Phthaloyl chloride (hexahydro) | [2][3] |
| Common CAS Numbers | 33209-25-5 ((1R,2R)-trans), 46021-27-6 ((1S,2S)-trans), 34684-19-0 (isomer unspecified) | [2][3][4] |
Section 2: Hazard Identification and Risk Assessment
A comprehensive, peer-reviewed toxicological profile for this compound is not widely available. Therefore, a robust risk assessment must be conducted by extrapolating from the well-documented hazards of its core chemical functionalities: the acyl chloride group and the cyclohexane backbone .
Primary Hazard: Extreme Reactivity with Nucleophiles
The dominant hazard associated with all acyl chlorides is their violent and exothermic reaction with nucleophilic substances, most notably water.[5][6]
-
Mechanism of Hazard : The electrophilic carbonyl carbons are highly susceptible to nucleophilic attack. This reactivity, combined with the chloride ion being an excellent leaving group, drives rapid hydrolysis.
-
Reaction with Water : Contact with water, including ambient humidity, results in a rapid decomposition reaction to form cyclohexane-1,2-dicarboxylic acid and corrosive hydrogen chloride (HCl) gas .[6][7] This reaction is vigorous and can lead to a dangerous evolution of heat and toxic fumes.
-
Incompatible Materials : A violent reaction will also occur with alcohols, amines, strong bases, and strong oxidizing agents.[5][7]
Health Hazards
Corrosivity and Acute Effects : Based on data for analogous compounds like acetyl chloride and cyclohexanecarbonyl chloride, this compound is presumed to cause severe skin burns and serious eye damage.[5][8]
-
Skin Contact : Causes severe irritation, pain, redness, and chemical burns.[5][6] Prolonged contact can lead to tissue destruction.
-
Eye Contact : Can cause severe burns, pain, and potentially permanent eye damage or blindness.[5][9] Immediate and thorough irrigation is critical.
-
Inhalation : Inhaling the vapor or the HCl gas produced upon contact with moisture can severely irritate the nose, throat, and respiratory tract, causing coughing, sore throat, shortness of breath, and a burning sensation.[5][6] High concentrations can lead to pulmonary edema (fluid buildup in the lungs), a delayed-onset medical emergency.[5]
Systemic and Other Effects :
-
Ingestion : Harmful if swallowed.[3] Causes severe corrosive damage to the mouth, throat, and gastrointestinal tract.[9]
-
Central Nervous System (CNS) : The cyclohexane moiety suggests a potential for CNS effects such as dizziness, drowsiness, and headache with significant inhalation exposure, similar to cyclohexane itself.[10][11]
Flammability Hazards
While the compound itself has a relatively high flash point, the cyclohexane component is highly flammable.[10][11] Vapors may be heavier than air and can travel to an ignition source.[6] Fire involving this compound will produce highly toxic and corrosive decomposition products, including hydrogen chloride, phosgene, and carbon oxides.[6]
Anticipated GHS Classification
| Hazard Class | Hazard Statement | Basis of Assessment |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Analogy to acetyl chloride and cyclohexanecarbonyl chloride[5][8] |
| Eye Damage | H318: Causes serious eye damage | Analogy to acetyl chloride and cyclohexanecarbonyl chloride[5][8] |
| STOT - Single Exposure | H335: May cause respiratory irritation | Inherent property of acyl chlorides and their decomposition products[5][6] |
| STOT - Single Exposure | H336: May cause drowsiness or dizziness | Contribution from the cyclohexane moiety[10][11] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective of control measures is to prevent any contact with the chemical and to rigorously exclude moisture from all operations.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood with a tested and adequate face velocity. This is non-negotiable.
-
Inert Atmosphere : To prevent degradation and the release of HCl gas, manipulations such as transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Ventilation : Ensure general laboratory ventilation is sufficient to dilute any fugitive emissions.[13]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is assumed.
-
Hand Protection : Wear chemical-resistant gloves. Double-gloving is recommended. Suitable materials include nitrile or neoprene.[7] Check glove manufacturer's data for compatibility. Causality: Acyl chlorides will attack and degrade many common glove materials, including latex, leading to rapid failure. Always inspect gloves before use.
-
Eye and Face Protection : Wear chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards and a full-face shield.[9][13] Causality: Goggles protect against splashes reaching the eyes, while the face shield protects the entire face from corrosive splashes and thermal energy from a reactive event.
-
Body Protection : A flame-resistant laboratory coat is required. An apron made of a chemically inert material (e.g., neoprene) should be worn over the lab coat for larger-scale operations.[6]
-
Respiratory Protection : Respiratory protection is generally not required when working within a properly functioning fume hood. However, for emergency situations like a large spill, a NIOSH-approved full-face respirator with an acid gas cartridge is necessary.[9]
Caption: PPE Donning and Doffing Sequence.
Section 4: Safe Handling and Storage Protocols
Experimental Handling Protocol
-
Preparation : Before starting, ensure the fume hood is clean and free of clutter. Verify the location of the nearest emergency shower, eyewash station, and spill kit.
-
Inerting : Purge glassware with an inert gas (nitrogen or argon) to remove air and moisture.[12]
-
Transfer : Use syringes or cannulas for liquid transfers under a positive pressure of inert gas. If pouring, use a funnel and perform the action deep within the fume hood to contain any splashes or fumes.
-
Grounding : For transfers between metal containers, ensure both containers are grounded and bonded to prevent static discharge, which could be an ignition source.[13][14]
-
Reactions : When adding the acyl chloride to a reaction mixture, do so slowly and in a controlled manner, preferably to a cooled solution, to manage the exothermic nature of the reaction.
Storage Requirements
Proper storage is critical to maintain chemical stability and prevent hazardous situations.
-
Conditions : Store in a cool, dry, well-ventilated, and secured area designated for corrosive and water-reactive materials.[7][13]
-
Moisture Exclusion : The container must be tightly sealed to prevent moisture ingress. Consider using desiccants in the storage cabinet and sealing container threads with paraffin film for long-term storage.[6]
-
Incompatibilities : Segregate from all incompatible materials, especially water, alcohols, bases, oxidizing agents, and amines.[7][9] Store away from heat and ignition sources.[13]
-
Container : Store in the original container or one made of compatible material (e.g., glass with a corrosion-resistant cap). Place the primary container within compatible secondary containment to control potential leaks.
Section 5: Emergency Procedures
In all cases of exposure or significant spills, seek immediate medical attention. [6]
Spill Response
The immediate response to a spill is critical to mitigate harm.
Caption: Decision workflow for spill response.
Detailed Spill Cleanup Protocol:
-
Evacuate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.
-
Control Vapors : If possible and safe, close the fume hood sash.
-
Absorb : Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[5] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [5]
-
Collect : Once fully absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[13]
-
Decontaminate : Cautiously neutralize the spill area with a weak base, such as a slurry of sodium bicarbonate. Test the pH to ensure neutralization.
-
Ventilate : Allow the area to ventilate thoroughly before resuming normal work.
First Aid Measures
Speed is essential. All first aid should be administered while awaiting professional medical assistance.
| Exposure Route | First Aid Protocol | Critical Causality |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes.[5][6] | The goal is to physically remove the corrosive chemical as quickly as possible to limit tissue damage. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if possible.[5] | Immediate and prolonged irrigation is the only effective way to prevent permanent eye damage. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained). Keep the person warm and at rest.[6] | Removing the person from the corrosive atmosphere is paramount. Pulmonary edema can be delayed, so medical observation is vital.[5] |
| Ingestion | DO NOT INDUCE VOMITING. [12] Have the victim rinse their mouth with water. If conscious, they may drink a small amount of water. | Vomiting will re-expose the esophagus and mouth to the corrosive material, causing further damage. |
Fire Fighting
-
Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[14]
-
Unsuitable Media : DO NOT USE WATER. [5][6] The violent reaction will spread the material and generate large amounts of corrosive HCl gas, worsening the situation.
-
Protective Actions : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers to prevent them from rupturing.[14]
Section 6: Waste Management and Disposal
This compound and materials contaminated with it are considered hazardous waste.
Deactivation/Quenching Protocol (for small residual amounts)
This procedure must be performed by trained personnel in a chemical fume hood.
-
Prepare a stirred solution of sodium bicarbonate or a 1:1 mixture of sodium carbonate and calcium hydroxide in a flask, cooled in an ice bath.
-
Very slowly, add the waste acyl chloride dropwise to the basic solution. The rate of addition should be controlled to manage the vigorous gas evolution (CO₂) and heat generation.
-
Allow the mixture to stir until the reaction subsides.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic before disposing of it as aqueous waste, following institutional guidelines.
Container Disposal
Empty containers must be handled as hazardous waste. They can be decontaminated by carefully rinsing them three times with an inert solvent (e.g., toluene or hexane), with the rinsate collected as hazardous waste. After decontamination and removal of labels, the container may be disposed of according to institutional policy.[15]
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexane. Retrieved from nj.gov. Link
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. Link
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride. Retrieved from fishersci.com. Link
-
CymitQuimica. (n.d.). CAS 2719-27-9: Cyclohexanecarbonyl chloride. Retrieved from cymitquimica.com. Link
-
International Chemical Safety Cards (ICSC). (2018). ICSC 0210: Acetyl Chloride. Retrieved from inchem.org. Link
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Hydrochloric acid. Retrieved from fishersci.com. Link
-
Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Cyclohexane. Retrieved from pentachemicals.eu. Link
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from chemos.de. Link
-
MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from sigmaaldrich.com. Link
-
PubChem. (n.d.). (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. Link
-
ECHEMI. (n.d.). 34684-19-0, cyclohexane-1,2-dicarbonyl chloride Formula. Retrieved from echemi.com. Link
-
MOLBASE. (n.d.). (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride|46021-27-6. Retrieved from molbase.com. Link
-
TCI Chemicals. (2025). Safety Data Sheet: Cyclohexanecarbonyl Chloride. Retrieved from tcichemicals.com. Link
-
UK Health Security Agency. (n.d.). Cyclohexane - Incident management. Retrieved from gov.uk. Link
-
Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from hesperian.org. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclohexanecarbonyl chloride. Retrieved from fishersci.com. Link
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. Link
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Methodological & Application
Application Notes & Protocols: Cyclohexane-1,2-dicarbonyl Dichloride as a Monomer for the Synthesis of Novel Heat-Resistant Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of cyclohexane-1,2-dicarbonyl dichloride as a monomer for the synthesis of heat-resistant polymers. While specific literature on this monomer is nascent, this guide synthesizes established principles of polymer chemistry, drawing parallels from analogous alicyclic and aromatic systems to provide robust protocols and theoretical grounding. We will explore the synthesis of the monomer, its polymerization into polyamides and polyesters, and detailed protocols for the characterization of these novel materials. The inclusion of an alicyclic cyclohexane ring into the polymer backbone is a key design element aimed at enhancing thermal stability and modifying mechanical properties.
Introduction: The Rationale for Alicyclic Monomers in High-Performance Polymers
The ever-present demand for materials with superior thermal and mechanical properties has driven polymer science towards novel monomer design. Aromatic polymers, such as polyimides and aramids, are well-established for their exceptional heat resistance. However, they can be challenging to process due to their high melting points and limited solubility. The incorporation of non-aromatic, cyclic structures—known as alicyclic moieties—into the polymer backbone presents a compelling strategy to balance thermal stability with processability.[1]
The cyclohexane ring of this compound is a rigid, three-dimensional structure that can restrict segmental motion within the polymer chain. This rigidity is hypothesized to lead to higher glass transition temperatures (Tg), a key indicator of a material's heat resistance.[2] Furthermore, the non-planar nature of the cyclohexane ring can disrupt the close packing of polymer chains, potentially improving solubility in organic solvents compared to their fully aromatic counterparts.
This guide will focus on two primary classes of polymers that can be synthesized from this compound:
-
Polyamides: Formed through the reaction with diamines.
-
Polyesters: Formed through the reaction with diols.
The reactivity of the acyl chloride groups makes this monomer highly suitable for step-growth polymerization, proceeding via mechanisms like nucleophilic acyl substitution.[3][4]
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from the corresponding dicarboxylic acid.
Step 1: Synthesis of Cyclohexane-1,2-dicarboxylic Acid
The precursor, cyclohexane-1,2-dicarboxylic acid, can be synthesized via the hydrogenation of phthalic acid.[5] This process involves the reduction of the aromatic ring to a cyclohexane ring.
Step 2: Conversion to this compound
The dicarboxylic acid is then converted to the more reactive diacyl chloride. This is a standard organic transformation that can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[6]
Protocol 1: Synthesis of this compound
Materials:
-
Cyclohexane-1,2-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent)
-
Rotary evaporator
-
Distillation apparatus
-
Schlenk line or inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add cyclohexane-1,2-dicarboxylic acid (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to suspend the dicarboxylic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (approximately 2.5 equivalents) dropwise to the suspension. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood.[7]
-
The reaction evolves toxic gases (HCl and SO₂). Ensure the reaction setup is equipped with a proper scrubbing system.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Polymerization Methodologies
This compound can be polymerized with various co-monomers, such as diamines and diols, to form polyamides and polyesters, respectively. The high reactivity of the acyl chloride groups allows for polymerization to occur at relatively low temperatures. Two common methods are interfacial polymerization and solution polymerization.
Interfacial Polymerization for Polyamide Synthesis
Interfacial polymerization is a powerful technique where the polymerization reaction occurs at the interface of two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase (often with an acid scavenger like NaOH), and the diacyl chloride is dissolved in an organic phase.
Protocol 2: Interfacial Polymerization of this compound with a Diamine
Materials:
-
This compound
-
A diamine (e.g., hexamethylenediamine, 1,6-diaminohexane)
-
Sodium hydroxide (NaOH)
-
Anhydrous dichloromethane (or another water-immiscible organic solvent)
-
Deionized water
-
Methanol
-
High-speed blender or homogenizer
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve the diamine (1 equivalent) and sodium hydroxide (2 equivalents, as an acid scavenger) in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound (1 equivalent) in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase using a high-speed blender. Rapidly pour the organic phase into the stirring aqueous phase. A polymer will precipitate at the interface of the two liquids. Continue stirring for 5-10 minutes.
-
Polymer Isolation: Stop the stirring and collect the precipitated polymer by filtration.
-
Washing: Wash the polymer thoroughly with deionized water to remove any unreacted diamine and salts. Then, wash with methanol to remove oligomers and residual organic solvent.
-
Drying: Dry the resulting polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Solution Polymerization for Polyester Synthesis
Solution polymerization is carried out in a single-phase system where both monomers and the resulting polymer are soluble in the solvent. This method offers better control over the molecular weight and often results in a more homogeneous polymer.
Protocol 3: Solution Polymerization of this compound with a Diol
Materials:
-
This compound
-
A diol (e.g., bisphenol A, ethylene glycol)
-
An acid scavenger (e.g., pyridine, triethylamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or another suitable polar aprotic solvent
-
Methanol
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve the diol (1 equivalent) and the acid scavenger (2.2 equivalents) in anhydrous NMP under an inert atmosphere.
-
Monomer Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound (1 equivalent) in a small amount of anhydrous NMP to the stirred diol solution.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 4-6 hours.
-
Polymer Precipitation: Cool the viscous polymer solution to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.
-
Polymer Isolation and Washing: Collect the fibrous or powdered polymer by filtration. Wash the polymer several times with methanol and then with hot water to remove any remaining solvent and byproducts.
-
Drying: Dry the polyester in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure, thermal properties, and potential applications.
Structural Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or ester linkages.
-
Expected Polyamide Peaks: C=O stretching (amide I) around 1650 cm⁻¹, N-H bending (amide II) around 1550 cm⁻¹, and N-H stretching around 3300 cm⁻¹.
-
Expected Polyester Peaks: C=O stretching of the ester around 1720 cm⁻¹ and C-O stretching around 1250 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer and confirm the successful incorporation of the cyclohexane monomer.
Thermal Properties Analysis
The thermal stability of the polymers is a key performance indicator.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymer. The analysis is typically performed under a nitrogen or air atmosphere with a controlled heating rate (e.g., 10 °C/min).[8] The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers and the melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers.[8] A higher Tg generally indicates better heat resistance for amorphous polymers.
| Property | Technique | Information Obtained |
| Thermal Decomposition | TGA | Decomposition temperature (Td), char yield |
| Glass Transition | DSC | Glass transition temperature (Tg) |
| Melting/Crystallization | DSC | Melting temperature (Tm), Crystallization temperature (Tc) |
Table 1: Key thermal properties and the techniques used for their determination.
Expected Properties and Structure-Property Relationships
The incorporation of the this compound monomer is expected to impart specific properties to the resulting polymers:
-
Enhanced Thermal Stability: The rigid cyclohexane ring is anticipated to increase the glass transition temperature (Tg) compared to analogous polymers with flexible aliphatic linkers. This is due to the restricted rotation of the polymer backbone.
-
Improved Solubility: Compared to fully aromatic polymers, the non-planar, three-dimensional structure of the cyclohexane unit may disrupt chain packing, leading to improved solubility in organic solvents. This can be a significant advantage for processing and fabrication.
-
Modified Mechanical Properties: The rigidity of the alicyclic ring can enhance the modulus and strength of the material. However, it may also lead to increased brittleness. The specific mechanical properties will depend on the co-monomer used and the resulting polymer morphology.
Visualization of Concepts
Workflow for Polymer Synthesis and Characterization
Caption: Workflow from monomer synthesis to polymer characterization.
Conceptual Polymer Structures
Caption: General repeating units for polyamide and polyester.
Conclusion
This compound is a promising, albeit under-explored, monomer for the development of novel heat-resistant polymers. Its rigid alicyclic structure offers a strategic design element to enhance the thermal properties of polyamides and polyesters while potentially improving their processability. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to synthesize and evaluate these new materials. Further research into the influence of different co-monomers and the stereochemistry of the cyclohexane ring will undoubtedly open up new avenues for creating advanced polymers with tailored properties for a wide range of applications.
References
-
MDPI. (2019, January 19). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Retrieved from [Link]
- Google Patents. (n.d.). US4754064A - Preparation of cyclohexane dicarboxylic acids.
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,2-dichloro- (CAS 1121-21-7). Retrieved from [Link]
-
ResearchGate. (n.d.). Ternary copolymers from carbon dioxide, cyclohexane dicarboxylic anhydride, and propylene oxide with improved thermal and mechanical properties. Retrieved from [Link]
- Google Patents. (n.d.). EP3214064B1 - Method for preparing 1,4-cyclohexanedicarboxylic acid dichloride.
-
MDPI. (n.d.). Transparent Alicyclic Polyimides Prepared via Copolymerization or Crosslinking: Enhanced Flexibility and Optical Properties for Flexible Display Cover Windows. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Thermal Properties of Poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate). Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucose. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. Retrieved from [Link]
-
MOLBASE. (n.d.). (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride|46021-27-6. Retrieved from [Link]
-
Academia.edu. (n.d.). Thermal, viscoelastic and mechanical properties of DCPD containing polymers. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heat Resistant Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Heat-Polymerized Monomer Formulations for Dental Infiltrated Ceramic Networks. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Formation of Polyamides - A Level Chemistry Revision Notes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 11.13 Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]
-
Gauth. (n.d.). (4) (c) Cyclohexane -1,2-diol reacts with ethanedioyl dichloride. Give the name of the m [Chemistry]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Retrieved from [Link]
- Google Books. (n.d.). Heat-Resistant Polymers: Technologically Useful Materials.
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Troubleshooting & Optimization
Technical Support Center: The Effect of Stirring Speed on Interfacial Polymerization with Cyclohexane-1,2-dicarbonyl dichloride
Welcome to the technical support guide for interfacial polymerization experiments involving Cyclohexane-1,2-dicarbonyl dichloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this powerful polymerization technique. Here, we will delve into the critical role of stirring speed, a parameter that significantly influences reaction kinetics, polymer properties, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is interfacial polymerization?
Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquids.[1][2] Typically, one monomer is dissolved in an aqueous phase and the second monomer in an organic phase.[3] When these two solutions are brought into contact, a polymer film forms at the boundary where the monomers meet and react.[1] This technique is widely used for creating thin films, membranes, and microcapsules.[1]
Q2: Why is stirring speed so important in this process?
Stirring, or agitation, is crucial because it directly controls the surface area of the interface between the two immiscible phases.[1] The stirring speed dictates the rate of monomer transport to the reaction zone and influences the stability of the forming polymer film. An optimal stirring speed can lead to a higher polymer yield and desirable molecular weight, while improper agitation can ruin the synthesis.
Q3: What happens if I stir the reaction too slowly?
Insufficient stirring results in a limited interfacial surface area. This slows down the overall reaction rate by restricting the diffusion of monomers to the interface. Consequently, you may observe low polymer yield and the formation of a thick, non-uniform polymer film.
Q4: Conversely, what is the risk of stirring too fast?
Excessively high stirring speeds can be detrimental. The high shear forces can disrupt and tear the nascent polymer film as it forms at the interface.[4] This premature termination of polymer chains leads to lower molecular weight and a broader molecular weight distribution. Furthermore, aggressive stirring can cause the two immiscible liquids to form an emulsion, complicating the isolation and purification of the polymer product.
Q5: How does this compound's reactivity affect the ideal stirring speed?
This compound is an aliphatic diacyl chloride. Its reaction with a diamine (like hexamethylenediamine) is extremely fast, often diffusion-controlled.[5] This means the polymerization rate is limited by how quickly the monomers can reach the interface.[5] For such rapid reactions, a moderate and controlled stirring speed is essential to continuously refresh the interface with new monomers without causing the mechanical breakdown of the forming polymer film.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and links them to stirring speed as a potential cause.
| Problem/Observation | Potential Cause Related to Stirring Speed | Recommended Action |
| Low Polymer Yield | Stirring Too Slow: Insufficient interfacial area limits the reaction rate. Stirring Too Fast: Emulsification may have occurred, making the polymer difficult to isolate. | Increase stirring speed moderately to create a larger vortex and increase surface area. If emulsification is suspected, reduce speed significantly. |
| Low Molecular Weight / Brittle Polymer | Stirring Too Fast: High shear forces are likely tearing the polymer film, preventing the growth of long polymer chains. | Decrease the stirring speed. The goal is to create a stable, large-area interface, not a vigorously mixed emulsion. |
| Formation of a Clump or a Single Rope Instead of a Film/Powder | Stirring Too Slow / Unstirred: In an unstirred or very slowly stirred system, the polymer forms a single film that can be pulled out as a rope. This is common in demonstrations but not ideal for producing a usable powder. | For a powder, a higher stirring speed is needed to break the film into smaller particles as it forms. Adjust speed to find the balance before emulsion occurs. |
| Inconsistent Results / Poor Reproducibility | Variable Stirring Speed: Using different stir plate models, different stir bars, or inconsistent speed settings between experiments. The interface stability can be easily perturbed.[6] | Standardize your stirring setup. Use the same magnetic stir plate, vessel geometry, and stir bar for all related experiments. Calibrate the stirring speed (RPM) if possible. The use of a surfactant like SDS can also help stabilize the reaction interface.[6] |
| Milky/Cloudy Appearance of Both Phases (Emulsion) | Stirring Too Fast: The agitation is too vigorous, breaking the liquids into fine droplets and creating a stable emulsion. | Immediately reduce the stirring speed or stop stirring to allow the phases to separate. For future experiments, use a much lower stirring speed. |
The Stirring Speed Balance
The core challenge is balancing two competing factors: increasing the interfacial area for reaction and maintaining the integrity of the polymer film.
Caption: The relationship between stirring speed and polymerization outcome.
Experimental Protocol: Optimizing Stirring Speed
This protocol provides a framework for synthesizing a polyamide from this compound and Hexamethylenediamine, with a focus on optimizing agitation.
Materials:
-
Aqueous Phase: Hexamethylenediamine (0.4 M), Sodium Hydroxide (0.8 M) in deionized water.
-
Organic Phase: this compound (0.2 M) in Cyclohexane.
-
Equipment: 250 mL beaker, magnetic stir plate, magnetic stir bar (e.g., 1-inch length).
Procedure:
-
Prepare Solutions: Accurately prepare the aqueous and organic phase solutions as described above.
-
Setup: Place 50 mL of the aqueous phase solution into the 250 mL beaker with the magnetic stir bar. Place the beaker on the center of the magnetic stir plate.
-
Initiate Stirring: Begin stirring the aqueous phase. The goal for the initial experiment is to create a deep vortex that reaches about 75% of the way to the bottom of the solution without splashing. Note the setting on your stir plate.
-
Add Organic Phase: Gently and quickly pour 50 mL of the organic phase solution down the side of the beaker into the vortex of the stirring aqueous phase.
-
Polymerization: A polymer should precipitate immediately at the interface. Allow the reaction to proceed for 10-15 minutes.
-
Observation:
-
Does a fine, white polymer powder form and get suspended? This is often the desired outcome.
-
Does the solution become milky and uniform (emulsified)? If so, the stirring speed is too high.
-
Does a single large clump of polymer form around the stir bar? The stirring speed is likely too low.
-
-
Isolation: Turn off the stirrer. Isolate the polymer by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected polymer sequentially with deionized water, then acetone, to remove unreacted monomers, salts, and solvent.
-
Drying: Dry the polymer in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Analysis & Iteration: Analyze the polymer for yield and desired properties (e.g., molecular weight via GPC, thermal properties via DSC). Adjust the stirring speed in subsequent experiments based on the observations in step 6 to maximize yield and achieve the desired polymer characteristics.
References
-
Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]
-
Interfacial Polymerization. ResearchGate. Available at: [Link]
-
What Is Interfacial Polymerization? Chemistry For Everyone - YouTube. Available at: [Link]
-
Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes. ResearchGate. Available at: [Link]
-
Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. MDPI. Available at: [Link]
-
Recent progress in interfacial polymerization. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
How to Improve Product Yield in Free Radical Polymerization. Patsnap Eureka. Available at: [Link]
-
Effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produced by suspension polymerization process at the beginning of reaction. ResearchGate. Available at: [Link]
-
Kinetics of Model Reactions for Interfacial Polymerization. MDPI. Available at: [Link]
-
A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. MDPI. Available at: [Link]
Sources
Technical Support Center: Purification of Polymers from Cyclohexane-1,2-dicarbonyl Dichloride
Welcome to the technical support center for the purification of polymers synthesized from cyclohexane-1,2-dicarbonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of polyesters and polyamides derived from this versatile monomer. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Understanding the Chemistry: Potential Impurities and Challenges
Before delving into purification protocols, it's crucial to understand the potential impurities that can arise during the polymerization of this compound. The primary reaction is a polycondensation with a diol or a diamine, leading to the formation of a polyester or a polyamide, respectively, with the elimination of hydrogen chloride (HCl).
Common Impurities and Their Origins:
-
Unreacted Monomers: this compound, the comonomer diol or diamine.
-
Oligomers: Low molecular weight polymer chains.
-
Byproducts of Side Reactions:
-
Hydrolysis Products: The diacyl dichloride is susceptible to hydrolysis, forming the corresponding dicarboxylic acid. This can terminate chain growth and introduce carboxylic acid end groups.
-
Cyclic Species: Intramolecular reactions can lead to the formation of cyclic oligomers, especially at high dilutions.
-
-
Residual Catalyst and HCl: If a catalyst or an HCl scavenger (like a tertiary amine) is used, these need to be removed.
The Impact of Isomerism:
This compound exists as cis and trans isomers. The stereochemistry of the monomer can influence the polymer's properties, including its crystallinity and solubility.[1] This, in turn, can affect the choice of purification solvents. It is known that the trans isomer is often more thermodynamically stable at higher temperatures.[2]
Section 2: Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Precipitation Issues
Question: I've performed my polymerization and need to precipitate my polymer, but I'm unsure which solvent/non-solvent system to use.
Answer: The choice of a suitable solvent/non-solvent system is critical for effective purification. The goal is to dissolve the polymer completely in a "good" solvent and then precipitate it by adding a "poor" solvent (non-solvent) in which the impurities remain soluble.
Recommended Solvent/Non-Solvent Systems:
| Polymer Type | Good Solvents | Non-Solvents |
| Polyamides | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF)[3][4][5] | Water, Methanol, Ethanol, Acetone |
| Polyesters | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol, Ethanol, Hexanes, Diethyl ether |
Pro-Tip: The solubility of your specific polymer will depend on its molecular weight and the comonomer used. It is always advisable to perform a small-scale solubility test first. Polyamides containing cyclohexane moieties have been shown to be soluble in polar organic solvents.[3]
Question: My polymer precipitates as a sticky, unmanageable mass instead of a fine powder. What can I do?
Answer: This is a common issue often caused by the polymer solution being too concentrated or the non-solvent being added too quickly.
Troubleshooting Steps:
-
Dilute the Polymer Solution: A more dilute solution will reduce viscosity and allow for better dispersion of the non-solvent.
-
Slow Addition of Non-Solvent: Add the non-solvent dropwise to the vigorously stirred polymer solution. This promotes the formation of smaller, more uniform particles.
-
Precipitate into a Large Volume of Non-Solvent: Adding the polymer solution to a large excess of the stirred non-solvent can also yield a finer precipitate.
-
Lower the Temperature: Cooling both the polymer solution and the non-solvent can sometimes lead to a more crystalline and less sticky precipitate.
Question: I've precipitated and filtered my polymer, but my NMR analysis still shows unreacted monomers.
Answer: A single precipitation is often insufficient for complete purification.
Protocol for Enhanced Purification:
-
Re-dissolve and Re-precipitate: Re-dissolve the isolated polymer in a minimal amount of a good solvent.
-
Repeat Precipitation: Precipitate the polymer again by adding this solution to a fresh batch of non-solvent.
-
Wash Thoroughly: After filtration, wash the polymer cake extensively with the non-solvent to remove any trapped impurities.
-
Drying: Dry the polymer under vacuum to remove all residual solvents.
Workflow for Polymer Precipitation and Purification:
Caption: A workflow diagram for the purification of polymers by precipitation.
Advanced Purification Techniques
Question: Precipitation is not removing a persistent impurity. What other methods can I try?
Answer: For challenging purifications, chromatographic techniques can be highly effective.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution. It is excellent for removing low molecular weight impurities like unreacted monomers and oligomers from your high molecular weight polymer.[6]
-
Column Chromatography: For smaller-scale purifications or for separating polymers with different polarities, column chromatography using silica gel or alumina can be employed. The choice of eluent is critical and will depend on the polarity of your polymer and the impurities.
Question: My polymer is colored, but it should be colorless. How can I remove the color?
Answer: Color in your polymer can be due to impurities from the monomers or side reactions during polymerization.
Decolorization Methods:
-
Activated Carbon Treatment: Dissolve the polymer in a suitable solvent and stir with a small amount of activated carbon for a few hours. The activated carbon will adsorb the colored impurities. Filter the solution through a pad of Celite to remove the carbon before precipitating the polymer.
-
Washing with a Scavenging Solution: If the color is due to residual acid, washing a solution of the polymer with a dilute basic solution (e.g., sodium bicarbonate) may help. This is more applicable to polyesters, as polyamides can be susceptible to base hydrolysis.[7]
Section 3: Characterization for Purity Assessment
Confirming the purity of your polymer is a critical final step.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the polymer structure and detects the presence of monomeric impurities and byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of the characteristic ester or amide linkages and the absence of impurity-related functional groups (e.g., carboxylic acid O-H from hydrolysis). |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is often an indicator of a successful and clean polymerization. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which are characteristic of a pure polymer. |
Section 4: FAQs
Q1: Can I use water to wash away the HCl byproduct from my polyamide synthesis? A1: While tempting, washing a crude polyamide with water can induce precipitation and may also lead to hydrolysis of the polymer, especially if the reaction mixture is acidic or basic. It is generally safer to precipitate the polymer first and then wash it with a non-solvent like methanol.
Q2: How does the cis/trans ratio of the this compound affect purification? A2: The isomer ratio can influence the polymer's packing and crystallinity, which in turn affects its solubility. A polymer made from a single isomer might be more crystalline and less soluble than one made from a mixture of isomers. This could necessitate the use of different solvents for purification.
Q3: My polyester is degrading during purification. What could be the cause? A3: Polyesters are susceptible to hydrolysis by both acids and bases.[7] Ensure that all acidic (e.g., HCl) and basic (e.g., amine catalysts) residues are removed promptly. Avoid prolonged exposure to protic solvents, especially at elevated temperatures.
Q4: What is the best way to store this compound to prevent hydrolysis? A4: As an acyl chloride, it is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Logical Relationship of Purification Steps:
Caption: Logical flow of the polymer purification process.
References
-
Chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
- Hsiao, S.-H., & Yang, C.-P. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 34(10), 1979-1987.
- Kricheldorf, H. R., & Schwarz, G. (1988). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie, 189(6), 1269-1283.
- Li, Y., et al. (2009). Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. Express Polymer Letters, 3(11), 703-712.
-
MDPI. (2019). Functional Aromatic Polyamides. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative solubilities of Polyesters in different solvents at 30 o C. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of selected polymers in cyclohexane: comparison between Flory-Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solubility of selected polymers in cyclohexane: comparison between Flory–Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. Retrieved from [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
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Preventing gel formation in high concentration Cyclohexane-1,2-dicarbonyl dichloride polymerization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in polymerization reactions with high concentrations of Cyclohexane-1,2-dicarbonyl dichloride. Uncontrolled gel formation is a critical issue that can compromise experimental outcomes. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to proactively mitigate and resolve gelation, ensuring the synthesis of well-defined, soluble polymers.
Understanding the Challenge: The Path to Gelation
Gel formation, or the transition from a soluble polymer solution (sol) to an insoluble, cross-linked network (gel), is a common pitfall in the high-concentration step-growth polymerization of reactive monomers like this compound. The primary driver of gelation is the formation of covalent cross-links between polymer chains, leading to an infinitely large molecule that spans the entire reaction volume. Several factors can contribute to this undesirable outcome.
A key contributor to gelation is the presence of trifunctional or higher-functionality impurities in the monomer. These impurities can act as branching points, leading to a three-dimensional polymer network instead of linear chains. Furthermore, side reactions, particularly at elevated temperatures, can create reactive sites on the polymer backbone, which can then react with other polymer chains to form cross-links. Precise stoichiometric control of the reacting monomers is also crucial; an imbalance can lead to reactive end groups that may participate in side reactions. Finally, the high reactivity of the diacyl chloride functional groups, while advantageous for polymerization, can also exacerbate the propensity for side reactions and cross-linking if not properly controlled.
Troubleshooting Guide: From Prevention to Intervention
This section provides a systematic approach to troubleshooting gel formation in your polymerization reactions. The key is to address potential issues proactively.
FAQ 1: My reaction mixture turned into an insoluble gel. What are the most likely causes?
Gel formation is almost always due to unintended cross-linking. The most common culprits are:
-
Monomer Impurities: The presence of trifunctional impurities, such as tricarboxylic acids or other poly-functional species, in your this compound or co-monomer can initiate branching and subsequent gelation.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of reactive sites on the polymer backbone that can then form cross-links.
-
Stoichiometric Imbalance: An incorrect ratio of comonomers can leave reactive end-groups that may participate in side reactions, especially at high conversions.
-
High Reaction Temperature: Higher temperatures accelerate not only the desired polymerization but also undesirable side reactions that lead to cross-linking.[1]
-
Localized High Monomer Concentration: Poor mixing can lead to localized areas of high monomer concentration, increasing the probability of side reactions and cross-linking.
FAQ 2: How can I prevent gel formation before I even start my polymerization?
Proactive measures are the most effective way to avoid gelation. Here are the critical pre-polymerization steps:
1. Rigorous Monomer Purification:
-
Rationale: The presence of even trace amounts of trifunctional impurities can lead to premature gelation. The starting diacid, cyclohexane-1,2-dicarboxylic acid, is a common source of such impurities.
-
Recommended Protocol:
-
Recrystallization of the Diacid: Before converting to the diacyl chloride, recrystallize the cyclohexane-1,2-dicarboxylic acid from a suitable solvent (e.g., water or acetic acid) to remove trifunctional acid impurities.
-
Distillation of the Diacyl Chloride: After synthesis, purify the this compound by vacuum distillation to remove any high-boiling impurities and residual reagents from the synthesis step.
-
2. Precise Stoichiometric Control:
-
Rationale: In step-growth polymerization, achieving a high molecular weight requires a precise 1:1 stoichiometric ratio of the reactive functional groups. Any deviation can limit the polymer chain length and leave reactive end groups that may contribute to side reactions.
-
Experimental Best Practice:
-
Accurately weigh all monomers using a calibrated analytical balance.
-
Ensure all transfer steps are quantitative to avoid loss of material.
-
Consider performing a titration of the diacyl chloride to accurately determine its concentration before use.
-
3. Strategic Solvent Selection:
-
Rationale: Solution polymerization helps to control the reaction rate and dissipate heat, reducing the likelihood of side reactions.[2] The solvent should be inert and capable of dissolving both the monomers and the resulting polymer.
-
Recommended Solvents: Dichloromethane, 1,2-dichloroethane, or toluene are often suitable choices for polyesterification reactions involving diacyl chlorides.
FAQ 3: I've started my reaction. How can I monitor it to prevent gelation in real-time?
In-process monitoring allows for early detection of conditions that may lead to gelation, enabling you to take corrective action.
In-situ Viscosity Monitoring:
-
Rationale: A rapid, non-linear increase in viscosity is a strong indicator of approaching gelation. Real-time monitoring can provide an early warning.[3][4][5][6][7]
-
Methodology: Employ an in-line viscometer or a rheometer with a sealed reaction vessel to continuously measure the viscosity of the reaction mixture.
-
Intervention Strategy: If a sudden, sharp increase in viscosity is observed, consider the following actions:
-
Dilution: Add more solvent to decrease the concentration of reactive species.
-
Cooling: Lower the reaction temperature to slow down the reaction rate and minimize side reactions.
-
Addition of a Chain Stopper: Introduce a monofunctional reagent to cap reactive chain ends and limit further molecular weight growth.
-
FAQ 4: What are the best reaction conditions to minimize the risk of gelation?
Controlling the reaction environment is critical for preventing unwanted side reactions.
Low-Temperature Solution Polymerization:
-
Rationale: Conducting the polymerization at lower temperatures significantly reduces the rate of side reactions that can lead to cross-linking.[1][8] While the primary polymerization reaction will also be slower, this trade-off is often necessary to avoid gelation.
-
Recommended Temperature Range: Aim for a reaction temperature between 0°C and room temperature. The optimal temperature will depend on the specific reactivity of your monomers.
The Role of an Acid Scavenger:
-
Rationale: The polymerization of a diacyl chloride with a diol liberates two equivalents of hydrogen chloride (HCl) gas.[9] HCl can catalyze side reactions, including degradation of the polymer backbone and other undesirable transformations.[10]
-
Recommended Practice: Include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture to neutralize the HCl as it is formed.[10] This will create an insoluble salt that can be removed by filtration at the end of the reaction.
FAQ 5: Can the stereochemistry (cis/trans isomerism) of this compound influence gelation?
Yes, the stereochemistry of the cyclohexane ring can impact the polymer's properties and potentially its propensity to gel.
-
Trans Isomer: The trans isomer has a more linear and rigid structure. Polymers derived from the trans isomer are more likely to be semi-crystalline and may have a higher tendency to precipitate from solution rather than form a gel.
-
Cis Isomer: The cis isomer introduces a kink in the polymer backbone, leading to more amorphous polymers. While this can improve solubility, the different spatial arrangement of the reactive groups might, under certain conditions, favor intermolecular reactions leading to cross-linking.
-
Practical Consideration: The commercially available monomer is often a mixture of cis and trans isomers. The ratio can influence the final polymer's properties. For consistent results, it is advisable to either use a monomer with a consistent cis/trans ratio or to separate the isomers before polymerization if a specific polymer architecture is desired.
Advanced Strategies for Gel Prevention
For particularly challenging high-concentration polymerizations, consider these advanced techniques:
Controlled Addition of Monomers
Instead of adding all monomers at once, a slow, controlled addition of one monomer to the other can help maintain a more constant and lower instantaneous concentration of reactive species, thereby reducing the likelihood of side reactions.
Use of Monofunctional Reagents (Chain Stoppers)
-
Rationale: The deliberate addition of a small amount of a monofunctional reagent, such as a mono-acyl chloride or a mono-alcohol, can be used to control the molecular weight of the polymer and prevent it from reaching the gel point. These "chain stoppers" react with the growing polymer chains, capping the reactive end and preventing further propagation.
-
Application: This technique is particularly useful when a specific, relatively low molecular weight is desired, or as an emergency measure to halt a reaction that is rapidly approaching gelation.
Visualizing the Path to Gelation and Prevention Strategies
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors leading to gel formation.
Caption: Proactive strategy for preventing gelation.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Monomer Purity | Recrystallize diacid precursor; vacuum distill diacyl chloride. | To remove trifunctional impurities that act as cross-linking agents. |
| Stoichiometry | Maintain a precise 1:1 molar ratio of reactive groups. | To achieve high molecular weight and avoid reactive end groups that can cause side reactions. |
| Reaction Temperature | 0°C to room temperature. | To minimize the rate of side reactions relative to the main polymerization reaction.[1] |
| Solvent | Use an inert solvent (e.g., DCM, DCE, toluene). | To control reaction rate, dissipate heat, and maintain a homogeneous reaction mixture.[2] |
| Acid Scavenger | Add a non-nucleophilic base (e.g., pyridine, triethylamine). | To neutralize the HCl byproduct and prevent acid-catalyzed side reactions.[10] |
| Monitoring | Implement in-situ viscosity monitoring. | To detect the onset of gelation and allow for timely intervention.[3][4][5][6][7] |
| Chain Termination | Consider the use of monofunctional reagents. | To control molecular weight and prevent the formation of an infinite network. |
References
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Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Sisti, L., & Celli, A. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science, 122(5), 3048-3056.
- Gotor, V., Gotor-Fernández, V., & García-García, P. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Molecules, 24(3), 433.
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Polymerization due to Acid chloride. (2022, April 20). Reddit. Retrieved from [Link]
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Chemistry of Acid Halides. (2023, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Graphical Abstracts. (2014). Division of Polymer Chemistry (POLY). Retrieved from [Link]
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Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. [Link]
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Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R)-. Organic Syntheses. Retrieved from [Link]
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Macromolecules Vol. 52 No. 18. (2019). American Chemical Society. Retrieved from [Link]
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Viscosity Control. Saint Clair Systems. Retrieved from [Link]
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Alcohols, Phenols and Ethers. NCERT. Retrieved from [Link]
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(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride. PubChem. Retrieved from [Link]
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- Colloidal analogs of molecular chain stoppers. (2016). Proceedings of the National Academy of Sciences, 113(40), 11117-11122.
- Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. (2017). Chemical Science, 8(10), 7019-7024.
- Low-temperature solution polycondensation. (2023).
- New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. (1987). Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 188(6), 1281-1294.
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Solution polymerization. Wikipedia. Retrieved from [Link]
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Optimising Resin Endpoint Detection with Real-Time Viscosity Measurement. Hydramotion. Retrieved from [Link]
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Inline viscosity measurements in polymerisation reactions. Rheonik. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Polyamide Properties: Cyclohexane-1,2-dicarbonyl Dichloride vs. Adipoyl Chloride
Executive Summary
The selection of monomers is a critical determinant of the final properties of a polyamide. This guide provides an in-depth comparison of polyamides synthesized using two distinct diacyl chloride monomers: the rigid, alicyclic cyclohexane-1,2-dicarbonyl dichloride and the flexible, linear aliphatic adipoyl chloride . By examining the structural differences between these monomers, we can directly correlate them to significant variations in the thermal, mechanical, and chemical properties of the resulting polymers. Polyamides derived from this compound exhibit superior thermal stability and mechanical rigidity, making them suitable for high-performance engineering applications. In contrast, polyamides from adipoyl chloride, such as the well-known Nylon 6,6, offer excellent toughness, flexibility, and processability, ideal for fibers, textiles, and general-purpose molded parts.[1][2] This guide presents the underlying chemical principles, supporting experimental data, and detailed synthesis protocols to assist researchers in selecting the optimal monomer for their specific application needs.
Introduction: The Structural Cornerstone of Polyamide Performance
Polyamides, a class of high-performance polymers, are defined by the repeating amide linkages (-CO-NH-) in their main chain.[3] These linkages facilitate strong intermolecular hydrogen bonding, bestowing polyamides with desirable properties such as high strength and chemical resistance.[4][5] The specific characteristics of a polyamide, however, are not solely dictated by the amide bond itself but are profoundly influenced by the structure of the monomers used in its synthesis.
This guide focuses on the polycondensation reaction between a diamine and one of two diacyl chlorides: this compound and adipoyl chloride.[4][5] The fundamental difference between these two monomers—one incorporating a rigid cycloaliphatic ring and the other a flexible linear aliphatic chain—serves as a compelling case study in structure-property relationships in polymer science. Understanding these relationships is paramount for developing materials with tailored performance characteristics, from heat-resistant automotive components to flexible, durable textiles.
Monomer Analysis: A Tale of Two Structures
The distinct chemical architectures of this compound and adipoyl chloride are the primary drivers of the differences in the resulting polyamide properties.
-
This compound: This monomer features two acyl chloride groups attached to a cyclohexane ring. The cyclic structure introduces significant rigidity and steric hindrance into the polymer backbone. This restricted bond rotation is a key factor in enhancing the thermal stability and stiffness of the resulting polyamide. The incorporation of such cycloaliphatic rings is a known strategy to improve the mechanical and thermal properties of polymers.[6]
-
Adipoyl Chloride (Hexanedioyl Dichloride): As a linear, six-carbon aliphatic diacyl chloride, adipoyl chloride is the precursor to the widely used Nylon 6,6.[1] Its flexible methylene (-CH2-) chain allows for considerable rotational freedom and chain mobility. This inherent flexibility contributes to the toughness, elasticity, and lower melting point of the polyamides derived from it, compared to their cycloaliphatic or aromatic counterparts.[1]
Caption: Chemical structures of the monomers.
Polyamide Synthesis: Interfacial Polycondensation
Interfacial polymerization is a highly effective technique for synthesizing high molecular weight polyamides at room temperature.[1] The reaction occurs at the interface between two immiscible liquid phases—one containing the diamine in an aqueous solution and the other containing the diacyl chloride in an organic solvent.[7] This method is rapid and avoids the need for high temperatures, which can sometimes cause degradation or side reactions.
The fundamental reaction is the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, forming a stable amide bond and eliminating a molecule of hydrochloric acid (HCl).[1] The HCl byproduct is neutralized by a base, such as sodium hydroxide, dissolved in the aqueous phase.[7]
Caption: General reaction for polyamide synthesis.
Experimental Protocol: Synthesis of Polyamide via Interfacial Polymerization
This protocol describes a general procedure adaptable for both diacyl chlorides.
Materials:
-
Hexamethylenediamine (1,6-diaminohexane)
-
Sodium hydroxide (NaOH)
-
This compound OR Adipoyl chloride
-
Cyclohexane (or other suitable water-immiscible organic solvent)
-
Deionized water
-
50 mL beaker
-
Forceps
-
Glass stirring rod
Procedure:
-
Prepare Aqueous Phase: In a 50 mL beaker, prepare an aqueous solution by dissolving 0.5 g of hexamethylenediamine and 0.5 g of NaOH in 25 mL of deionized water. Stir until all solids are dissolved.
-
Causality: NaOH is crucial to neutralize the HCl gas produced during the condensation reaction, driving the equilibrium towards polymer formation.[7]
-
-
Prepare Organic Phase: In a separate container, prepare the organic solution by dissolving 0.5 mL of the chosen diacyl chloride (this compound or adipoyl chloride) in 25 mL of cyclohexane.
-
Establish Interface: Carefully and slowly pour the organic phase on top of the aqueous phase in the beaker. Tilt the beaker and let the organic solution run down the side to minimize mixing of the two layers. An interface between the two immiscible liquids will be clearly visible.[7]
-
Initiate Polymerization: A film of the polyamide will form instantly at the liquid-liquid interface.[7]
-
Extract Polymer: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous strand or "rope" of polyamide can be drawn out.[8]
-
Wash and Dry: The collected polymer strand should be washed thoroughly with water and then with a 50/50 ethanol/water solution to remove unreacted monomers, solvent, and salts. Allow the polymer to dry completely in a fume hood or a vacuum oven at a low temperature.
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A Comparative Analysis of Solution versus Interfacial Polymerization of Cyclohexane-1,2-dicarbonyl Dichloride for Polyamide Synthesis
For researchers and professionals in materials science and drug development, the synthesis of high-performance polyamides is a cornerstone of innovation. The choice of polymerization technique profoundly influences the final properties of the polymer, dictating its processability, thermal stability, and mechanical strength. This guide provides an in-depth comparative analysis of two prevalent methods—solution polymerization and interfacial polymerization—for the synthesis of polyamides from Cyclohexane-1,2-dicarbonyl dichloride. By understanding the underlying principles and practical out-of-the-box considerations of each method, you can make an informed decision for your specific application.
Unveiling the Polymerization Pathways: A Mechanistic Overview
Polyamides are formed through the condensation reaction between a diamine and a diacid or its more reactive derivative, a diacid chloride. In the case of this compound, the reaction with a suitable diamine, such as 1,2-diaminocyclohexane, leads to the formation of a polyamide with a cyclohexane ring in its backbone. This structural feature can impart unique properties to the polymer, including enhanced thermal stability and solubility.
Solution polymerization involves the reaction of the monomers in a single-phase, homogeneous solution. Both the diacid chloride and the diamine are dissolved in a common, inert solvent. The polymerization proceeds throughout the bulk of the solution, and the polymer may remain dissolved or precipitate as it forms, depending on its solubility in the chosen solvent.
Interfacial polymerization , in contrast, is a heterogeneous technique that occurs at the interface of two immiscible liquids.[1] Typically, the diamine is dissolved in an aqueous phase, often with a base to neutralize the hydrochloric acid byproduct, while the diacid chloride is dissolved in an organic solvent.[1] The polymerization is rapid and confined to the interface where the two solutions meet.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for both solution and interfacial polymerization of this compound with a generic aliphatic diamine, such as 1,6-hexanediamine, for illustrative purposes.
Solution Polymerization Protocol
This method is predicated on maintaining a controlled, single-phase reaction environment.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is chosen for its ability to dissolve both the monomers and the resulting polyamide, preventing premature precipitation and allowing for higher molecular weight to be achieved.
-
Temperature: The reaction is typically conducted at low temperatures (0-25 °C) to control the high reactivity of the acid chloride and minimize side reactions.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of the highly reactive this compound by atmospheric moisture.
Step-by-Step Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine (e.g., 1,6-hexanediamine) in anhydrous NMP.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Chloride Addition: Dissolve this compound in a minimal amount of anhydrous NMP and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or water.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and residual solvent, and then dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Caption: Workflow for Interfacial Polymerization.
Comparative Performance Analysis: Solution vs. Interfacial Polymerization
The choice between solution and interfacial polymerization will depend on the desired polymer characteristics and the intended application. The following table summarizes the key performance differences based on experimental data for similar aliphatic polyamide systems.
| Parameter | Solution Polymerization | Interfacial Polymerization | Rationale and Causality |
| Molecular Weight (Mw) | Typically higher and more controllable | Can be high, but often lower and less controlled | In solution, the reaction proceeds to high conversion, leading to higher Mw. Interfacial polymerization is diffusion-controlled, which can limit chain growth. |
| Polydispersity Index (PDI) | Generally narrower (closer to 2 for step-growth) | Broader | The controlled, homogeneous environment of solution polymerization allows for more uniform chain growth. The rapid and localized nature of interfacial polymerization can lead to a wider distribution of chain lengths. |
| Polymer Yield | High, often quantitative | High, but can be affected by physical removal and side reactions | Both methods can achieve high yields. In interfacial polymerization, mechanical losses during the removal of the polymer film can reduce the isolated yield. |
| Reaction Control | Good control over stoichiometry, temperature, and concentration | Less control over local stoichiometry at the interface | Solution polymerization allows for precise control of reaction parameters, influencing the final polymer properties. Stoichiometric imbalances can occur at the interface in the interfacial method. |
| Process Scalability | Readily scalable for industrial production | Can be challenging to scale up for bulk production, but suitable for continuous film/fiber formation | Solution polymerization is well-suited for large batch reactors. While the "nylon rope" demonstration is visually impressive, scaling it for bulk production is complex. |
| Solvent & Reagent Usage | Requires a solvent that dissolves the polymer | Uses two immiscible solvents and often a base | The choice of solvent in solution polymerization is critical. Interfacial polymerization requires a biphasic system and an acid scavenger. |
| Polymer Morphology | Typically a powder or a solid mass after precipitation | Can produce films, fibers, or powders depending on the setup | The ability to directly form a film or fiber is a unique advantage of unstirred interfacial polymerization. |
Characterization of the Resulting Polyamides
To fully evaluate the success of the polymerization and the properties of the resulting polyamide, a suite of analytical techniques should be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (characteristic C=O and N-H stretching vibrations) and the disappearance of the acid chloride functionality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit and confirm the successful incorporation of the cyclohexane moiety.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and the polydispersity index (PDI) of the polymer.
-
Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC): To assess the thermal stability (decomposition temperature) and thermal transitions (glass transition temperature, Tg, and melting temperature, Tm) of the polyamide. Polyamides with cyclohexane units in the backbone are known to exhibit good thermal stability. [2]
Conclusion: Selecting the Optimal Polymerization Strategy
Both solution and interfacial polymerization are viable methods for synthesizing polyamides from this compound, each with its own set of advantages and disadvantages.
Solution polymerization offers superior control over the reaction, leading to polymers with higher and more uniform molecular weights. This makes it the preferred method when well-defined polymer architectures and predictable material properties are critical, such as in high-performance engineering plastics or biomedical applications.
Interfacial polymerization is a rapid and robust method that can be performed under mild conditions. Its unique ability to form a polymer film or fiber directly at the interface makes it attractive for applications in membrane synthesis and microencapsulation.
Ultimately, the choice of polymerization technique should be guided by the specific requirements of the final product. For applications demanding high molecular weight and narrow polydispersity, solution polymerization is the more logical choice. For applications where rapid synthesis and the formation of a film or fiber are desired, interfacial polymerization presents a compelling alternative.
References
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
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Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. Available at: [Link]
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Interfacial Polymerization. ResearchGate. Available at: [Link]
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Synthesis and characterization of novel optically transparent and organosoluble polyimides based on diamines containing cyclohexane moiety. ResearchGate. Available at: [Link]
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Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. MDPI. Available at: [Link]
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Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. Express Polymer Letters. Available at: [Link]
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Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Available at: [Link]
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Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. Available at: [Link]
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Interfacial and Dispersion Polymerization. ResearchGate. Available at: [Link]
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Direct Comparison of Solution and Solid Phase Synthesis of Sequence-Defined Macromolecules. ResearchGate. Available at: [Link]
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Cost-benefit analysis of using Cyclohexane-1,2-dicarbonyl dichloride in polymer synthesis
A Cost-Benefit Analysis of Cyclohexane-1,2-dicarbonyl Dichloride in Polymer Synthesis
For researchers and professionals in polymer chemistry and drug development, the selection of monomers is a critical decision point that dictates the final properties, performance, and cost of a macromolecule. This guide provides an in-depth cost-benefit analysis of using this compound as a monomer in polymer synthesis, comparing it with common linear aliphatic and aromatic alternatives.
Introduction: The Strategic Importance of Monomer Selection
The architecture of a polymer is fundamentally determined by its constituent monomers. Diacyl chlorides are highly reactive monomers used in step-growth polymerization to produce polyamides and polyesters. The choice between aliphatic, cycloaliphatic, or aromatic diacyl chlorides allows for the precise tuning of polymer characteristics, including thermal stability, mechanical strength, and solubility.
-
Linear Aliphatic Diacyl Chlorides (e.g., Adipoyl Chloride): Typically produce flexible polymers with lower glass transition temperatures (Tg) and melting points (Tm).
-
Aromatic Diacyl Chlorides (e.g., Terephthaloyl Chloride): Impart rigidity, leading to polymers with high thermal stability and mechanical strength, but often poor solubility.
-
Cycloaliphatic Diacyl Chlorides (e.g., this compound): Offer a compelling balance, introducing a rigid, bulky ring structure that can enhance thermal properties without the planarity of aromatic rings, often improving solubility.
This guide will focus on this compound, a cycloaliphatic monomer, to elucidate its specific advantages and disadvantages in a competitive landscape.
Profiling the Monomers: Structure and Reactivity
The performance of a diacyl chloride in polymerization is a function of its structure, stereochemistry, and resulting reactivity.
This compound (CHDA-Cl)
-
Structure: A six-membered cycloaliphatic ring with two adjacent acyl chloride groups. It exists as cis and trans isomers, which significantly impact the resulting polymer's morphology and properties. The trans isomer generally leads to more regular, crystalline structures with superior thermal and mechanical properties.[1]
-
Reactivity: As an acyl chloride, it is highly reactive towards nucleophiles like amines and alcohols, enabling rapid polymerization at low temperatures (e.g., via interfacial polymerization).[2] This high reactivity ensures a high yield and degree of polymerization, a distinct advantage over using dicarboxylic acids which require high temperatures and catalysts.[3]
Alternative Monomers
-
Adipoyl Chloride (Linear Aliphatic): A six-carbon linear diacyl chloride. Its flexibility allows for high mobility in the resulting polymer chains.
-
Terephthaloyl Chloride (Aromatic): A rigid, planar aromatic diacyl chloride. Its structure leads to highly ordered, rigid-rod polymer chains, as seen in aramids like Kevlar.[3][4]
Diagram: Monomer Structures and Polymerization Concept
The following diagram illustrates the structures of the compared monomers and the general scheme for polyamide synthesis.
Caption: Monomer comparison and polycondensation workflow.
Cost-Benefit Analysis
The choice of monomer is often a trade-off between cost and performance. Here, we analyze this balance for CHDA-Cl against its common alternatives.
Cost Analysis
A direct price comparison is challenging due to variations in supplier, purity, and scale. However, a general cost hierarchy can be established from market data.
| Monomer | Representative Price (USD/100g) | Cost Tier | Rationale |
| Terephthaloyl Chloride | ~$16 - $40 | $ | Large-scale industrial production for PET and aramids keeps costs low. |
| Adipoyl Chloride | ~$125 - $200 | Widely used for nylon production, but generally more expensive than TPC.[5] | |
| This compound | Not widely listed | Specialty chemical with more complex synthesis from its corresponding dicarboxylic acid, suggesting a significantly higher cost. Availability is limited to specialized suppliers.[1][6] |
Benefit Analysis: Performance Trade-offs
The higher potential cost of CHDA-Cl must be justified by superior performance in specific applications.
| Property | Polymer from Adipoyl Chloride | Polymer from Terephthaloyl Chloride | Polymer from CHDA-Cl | Benefit of CHDA-Cl |
| Thermal Stability (Tg, Td) | Moderate | Very High | High | Offers a significant improvement over linear aliphatics, approaching aromatic levels but with better processability.[1][7] |
| Mechanical Properties | Flexible, lower modulus | Rigid, very high modulus, high strength | Tough, good modulus | Provides a balance of toughness and rigidity, avoiding the brittleness of some highly aromatic polymers. |
| Solubility & Processability | Good | Poor | Good to Moderate | The non-planar cyclohexane ring disrupts chain packing, often leading to better solubility in organic solvents compared to rigid aromatic polymers, enabling easier processing.[8] |
| Optical Transparency | N/A (often crystalline) | Poor (often colored/opaque) | Potentially High | Cycloaliphatic structures can lead to polymers with higher optical transparency and less color compared to aromatic counterparts, crucial for optical applications.[8] |
Experimental Data Comparison
The following table summarizes experimental data from literature for polyamides synthesized from different classes of monomers. Note: Direct comparison is best when data is from a single study. The data below is compiled from multiple sources using similar diamines (e.g., aliphatic hexamethylenediamine or aromatic diamines) to provide a representative comparison.
| Polymer Type | Diacyl Chloride | Co-Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) | Key Properties |
| Aliphatic Polyamide (Nylon 6,6 type) | Adipoyl Chloride | Hexamethylenediamine | ~50-80 °C | ~400-450 °C | Flexible, tough, good wear resistance. |
| Aromatic Polyamide (Aramid) | Terephthaloyl Chloride | p-Phenylenediamine | >300 °C | >500 °C | Extremely high strength and thermal stability, poor solubility.[4] |
| Semi-aromatic Polyamide | CHDA-Cl (trans) | Aromatic Diamine | 224-265 °C | ~450 °C | High Tg, good thermal stability, improved melt flowability.[1] |
| Semi-aromatic Polyamide | CHDA-Cl | Aromatic Diamine | 188-240 °C | 473-499 °C | Good solubility in polar solvents, forms tough, transparent films.[7] |
Interpretation of Data: The experimental data clearly positions polymers derived from CHDA-Cl as high-performance materials. Their glass transition temperatures are significantly higher than those of fully aliphatic polyamides, indicating better dimensional stability at elevated temperatures. While not reaching the extreme thermal resistance of aramids, they offer a much more processable alternative with superior solubility and potential for optical clarity. The use of the trans isomer of CHDA-Cl is shown to yield polymers with better thermal and mechanical properties compared to the cis isomer.[1]
Experimental Protocol: Interfacial Polymerization of a Polyamide
This protocol describes a standard, self-validating laboratory procedure for synthesizing a polyamide using this compound and an aliphatic diamine. The formation of a polymer film at the interface is a direct validation of the reaction's success.
Objective: To synthesize a polyamide via unstirred interfacial polymerization.
Materials:
-
Aqueous Phase: 1,6-Hexanediamine (Hexamethylenediamine), Sodium Hydroxide (NaOH)
-
Organic Phase: this compound (CHDA-Cl), Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Beaker (100 mL)
-
Forceps
Procedure:
-
Prepare the Aqueous Phase:
-
In a 100 mL beaker, dissolve 2.2 g of 1,6-hexanediamine and 1.0 g of NaOH in 50 mL of deionized water.
-
Causality: NaOH acts as an acid scavenger, neutralizing the HCl byproduct generated during the condensation reaction. This drives the equilibrium towards polymer formation.
-
-
Prepare the Organic Phase:
-
In a separate container, dissolve 2.0 g of this compound in 50 mL of dichloromethane.
-
Causality: Dichloromethane is a water-immiscible solvent that is a good solvent for the diacyl chloride but not for the resulting polymer, causing the polymer to precipitate at the interface.
-
-
Initiate Polymerization:
-
Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase. Avoid vigorous mixing to ensure a distinct interface between the two immiscible layers.
-
Observation: A film of the polyamide will form immediately at the liquid-liquid interface.
-
-
Isolate the Polymer:
-
Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous rope of polyamide can be drawn out.
-
The removal of the polymer from the interface allows fresh monomer solutions to come into contact, continuing the reaction.
-
-
Wash and Dry:
-
Wash the collected polymer rope thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
Allow the polymer to dry completely in a vacuum oven at a low temperature (~60 °C).
-
Diagram: Interfacial Polymerization Workflow
Caption: Step-by-step workflow for interfacial polymerization.
Conclusion and Recommendations
Cost-Benefit Summary:
-
High Cost: this compound is a specialty monomer and its use will significantly increase the raw material cost of a polymer compared to widely available linear aliphatic or aromatic alternatives.
-
High Performance: This cost is justified when a unique combination of properties is required:
-
High Thermal Stability: For applications requiring higher operating temperatures than standard aliphatic polyamides can withstand.
-
Good Processability: When the poor solubility and extreme processing temperatures of aramids are prohibitive.
-
Optical Clarity: For applications where transparency is a key design requirement.
-
Recommendations for Researchers:
This compound is an excellent candidate for developing advanced polymers for specialty applications in electronics, optics, and biomedical devices where performance outweighs cost considerations. For bulk applications where cost is the primary driver, traditional monomers like adipoyl chloride and terephthaloyl chloride remain the more logical choice. It is also crucial to consider the stereochemistry of the monomer, as the trans isomer consistently provides superior thermal and mechanical properties.
References
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Chemistry LibreTexts. (2020). 3.10: Polyamides. [Link]
-
Li, Y., et al. (2020). Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Polymer Chemistry, 11(43), 6936-6946. [Link]
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Kim, T. H., et al. (2018). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 10(9), 1039. [Link]
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Study Mind. (n.d.). Polyamide Formation (A-Level Chemistry). [Link]
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Russo, S., et al. (n.d.). Aliphatic and Aromatic Polyamides: Synthesis, Properties and Potential Applications. [Link]
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Hsiao, S. H., & Lin, S. W. (2006). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 44(8), 2651-2662. [Link]
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De Paoli, M. A. (2016). Functional Aromatic Polyamides. Polymers, 8(5), 185. [Link]
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Hsiao, S. H., & Yang, C. P. (2000). Preparation and characterization of aromatic polyamides based on a bis(ether-carboxylic acid) or a dietheramine extended from 1,1-bis(4-hydroxyphenyl)-1-phenylethane. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1533-1542. [Link]
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Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech. [Link]
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Chemrevise. (n.d.). 6.2.3 Polyesters and Polyamides. [Link]
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A Comparative Spectroscopic and Thermal Analysis of Polyesters Derived from cis- and trans-Cyclohexane-1,2-dicarbonyl Dichloride
Introduction
In the realm of polymer science, the geometric arrangement of atoms within a monomer can profoundly influence the macroscopic properties of the resulting polymer. This principle is vividly illustrated by the polyesters synthesized from the cis and trans isomers of cyclohexane-1,2-dicarbonyl dichloride. While chemically identical in terms of atomic composition, the spatial orientation of the carbonyl chloride groups on the cyclohexane ring—either on the same side (cis) or opposite sides (trans)—leads to polymers with distinct chain conformations, packing efficiencies, and, consequently, different spectroscopic and thermal profiles.[1][2]
This guide provides a comprehensive comparison of polyesters synthesized from these two isomers. We will delve into the synthetic methodologies, explore the nuanced differences revealed by spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and quantify the impact on thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This analysis serves as a critical resource for researchers and materials scientists, offering insights into how monomer stereochemistry can be harnessed to tailor polymer properties for specific applications.[2][3]
The Influence of Monomer Stereochemistry
The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4][5]
-
trans-isomer: In the most stable chair conformation of the trans-1,2-disubstituted cyclohexane, both reactive groups are in equatorial positions. This leads to a more linear, extended monomer structure. Polymerization of the trans-isomer is expected to produce a more regular, linear polymer chain that can pack efficiently, potentially leading to higher crystallinity.[4]
-
cis-isomer: The cis-isomer has one axial and one equatorial substituent.[4] This introduces a "kink" or a more contorted geometry into the monomer. The resulting polymer chain is inherently less linear and more disordered, which hinders efficient chain packing and is likely to result in a predominantly amorphous material.[6]
These fundamental structural differences at the monomer level are the root cause of the variations in the bulk properties of the final polymers.[7]
Experimental Protocols
Polymer Synthesis: Interfacial Polycondensation
Interfacial polymerization is an effective method for synthesizing polyesters from diacyl chlorides, as the reaction is rapid and often yields high molecular weight polymers at room temperature.[8][9][10] The reaction occurs at the interface between two immiscible liquids.
Rationale: This method is chosen for its speed and the ability to circumvent issues of reactant stoichiometry and solvent compatibility that can arise in solution polymerization.[9] The reaction between a diacyl chloride and a diol is highly exothermic and nearly irreversible, driving the polymerization to completion.[9]
Step-by-Step Protocol:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve 2.20 g (0.02 mol) of 1,4-butanediol and 3.20 g (0.08 mol) of sodium hydroxide (NaOH) in 100 mL of deionized water. The NaOH acts as an acid scavenger, neutralizing the HCl byproduct of the condensation reaction.
-
Organic Phase Preparation: In a separate 250 mL beaker, dissolve 0.02 mol of the respective this compound isomer (cis or trans) in 100 mL of an organic solvent such as dichloromethane or chloroform.
-
Polymerization: Carefully and slowly pour the aqueous phase on top of the organic phase to create a distinct interface.
-
Polymer Film Formation: A film of the polyester will form immediately at the interface. Using forceps, gently grasp the center of the polymer film and pull it out of the beaker continuously. A "rope" of the polymer can be drawn and wound onto a spool or glass rod.
-
Washing and Purification: The collected polymer should be washed thoroughly with deionized water to remove any unreacted monomers and NaOH, followed by a wash with a solvent like methanol to remove oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 50-60 °C to a constant weight.
Spectroscopic Comparison
| Spectroscopic Technique | Polymer from cis-Isomer | Polymer from trans-Isomer | Rationale for Differences |
| FTIR (cm⁻¹) | ~1730: Strong C=O stretch (ester).~1200-1100: Strong C-O stretch.Complex, broader peaks in the fingerprint region (1400-800 cm⁻¹). | ~1725: Strong C=O stretch (ester).~1200-1100: Strong C-O stretch.Sharper, more defined peaks in the fingerprint region. | The fundamental ester group absorptions are similar. However, the higher structural regularity and potential crystallinity of the trans-polymer lead to sharper and more resolved peaks in the fingerprint region, which is sensitive to conformational order. [11] |
| ¹H NMR (ppm) | Broader, less-resolved signals for cyclohexane protons due to conformational disorder. Protons are in a mix of axial/equatorial environments along the chain. | Sharper, well-defined signals. The diequatorial substitution in the trans-isomer leads to a more uniform magnetic environment for the cyclohexane protons. Distinct chemical shifts for axial and equatorial protons are more easily observed. [12] | The rigid and regular structure of the trans-polymer chain results in less conformational averaging, leading to sharper NMR signals compared to the more flexible and disordered cis-polymer. |
| ¹³C NMR (ppm) | Fewer, broader signals for the cyclohexane carbons due to structural irregularity. | More numerous, sharper signals. The defined stereochemistry of the trans-isomer can result in distinct signals for non-equivalent carbons that might be averaged out in the cis-polymer spectrum. [13] | The symmetry and regularity of the polymer backbone directly influence the resolution and number of distinct carbon environments observed in the ¹³C NMR spectrum. |
Thermal Properties Comparison
The stereochemical differences have a pronounced effect on the thermal behavior of the polymers. The ability of the linear trans-polymer chains to pack into an ordered, crystalline structure is the primary driver of these differences. [3]
| Thermal Property | Polymer from cis-Isomer | Polymer from trans-Isomer | Rationale for Differences |
|---|---|---|---|
| DSC: Glass Transition (Tg) | Present and distinct. Expected to be lower than the trans-polymer's Tg. | May be present but less prominent, especially if highly crystalline. Expected to be higher than the cis-polymer's Tg. | The "kinked" structure of the cis-polymer increases free volume between chains, allowing for segmental motion at a lower temperature. The more rigid backbone of the trans-polymer restricts this motion, raising the Tg. [14][15] |
| DSC: Melting Point (Tm) | Absent. The polymer is amorphous due to its inability to pack into a crystalline lattice. | Present and sharp. Expected to have a significantly higher Tm. | The high degree of structural regularity in the trans-polymer allows for efficient chain packing and the formation of stable crystalline domains, which require more thermal energy to melt. [16] |
| TGA: Decomposition Temp. (Td,5%) | Lower. | Higher. | The ordered, crystalline structure of the trans-polymer provides greater thermal stability. More energy is required to initiate the bond scission events that lead to thermal degradation. [17][18][19]|
Summary of Expected Thermal Data:
| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td,5%) |
| Poly(cis-1,2-cyclohexylene butylene dicarboxylate) | ~65-78 °C [20] | N/A (Amorphous) | ~320-350 °C [20] |
| Poly(trans-1,2-cyclohexylene butylene dicarboxylate) | Higher than cis | Present (Crystalline) | >350 °C |
Note: Specific values are illustrative and can vary based on molecular weight and experimental conditions.
Conclusion
This guide demonstrates that the simple geometric isomerism of the this compound monomer is a powerful determinant of the final polyester's properties. The trans-isomer, with its linear and symmetric structure, yields a semi-crystalline polymer with a higher melting point, greater thermal stability, and more defined spectroscopic features. In contrast, the cis-isomer produces a kinked, irregular polymer chain that is amorphous, exhibiting a lower glass transition temperature and reduced thermal stability.
These findings underscore a fundamental principle in polymer design: control over monomer stereochemistry is a critical tool for tailoring material performance. For applications requiring high thermal resistance and mechanical strength, polymers derived from the trans-isomer would be superior. Conversely, for applications where flexibility and amorphous character are desired, the cis-isomer provides a more suitable building block. This comparative analysis provides a clear framework for researchers to make informed decisions in the development of novel polyester materials.
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Frediani, M., et al. (2011). Poly(1,4‐cyclohexylenedimethylene‐1, 4‐cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis–trans isomerization. Journal of Chemical Technology & Biotechnology. Available at: [Link]
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Kricheldorf, H. R. (1989). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie. Available at: [Link]
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MDPI. (2017). Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. Polymers. Available at: [Link]
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ResearchGate. (n.d.). Polyesters, Thermoplastic. Available at: [Link]
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ResearchGate. (n.d.). Polyesters obtained by the interfacial polycondensation technique from different aliphatic diacid chlorides with aromatic diols. Available at: [Link]
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Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Available at: [Link]
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PubMed Central. (2022). Synthesis of recyclable polyesters via a cis-fused ring strategy. Nature Communications. Available at: [Link]
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PubMed. (2019). Reversible Transformation Between Amorphous and Crystalline States of Unsaturated Polyesters by Cis-Trans Isomerization. Angewandte Chemie. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Cyclohexane-1,2-dicarbonyl Dichloride-Derived Polyesters
For researchers, scientists, and professionals in drug development, the selection of a polymer backbone is a critical decision that dictates the final properties of a material, from drug delivery vehicles to medical device coatings. This guide provides a comprehensive performance benchmark of polyesters derived from Cyclohexane-1,2-dicarbonyl dichloride, offering a detailed comparison with key alternatives and the experimental data to support these claims.
Introduction: The Significance of the Cycloaliphatic Moiety
This compound is a cycloaliphatic monomer that imparts a unique combination of properties to polyester chains. Unlike their purely linear aliphatic or rigid aromatic counterparts, polyesters incorporating the cyclohexane ring exhibit a balance of flexibility and thermal stability.[1] This is attributed to the energy absorption facilitated by the interconversion of the chair and boat conformations of the cyclohexane ring.[1] These characteristics make them attractive for applications requiring durability, processability, and tailored degradation profiles.
This guide will focus on polyesters synthesized from this compound and compare their performance with two widely used polyesters: a common aromatic polyester, Poly(ethylene terephthalate) (PET), and a bio-based aliphatic polyester, Poly(butylene succinate) (PBS).
Synthesis of this compound-Derived Polyesters
The use of a diacyl chloride, such as this compound, allows for rapid polymerization at lower temperatures compared to traditional melt polycondensation from dicarboxylic acids. This method is particularly advantageous for monomers that may be sensitive to high temperatures. The following is a representative protocol for the synthesis of a polyester from this compound and a generic diol (e.g., ethylene glycol or 1,4-butanediol) via solution polymerization.
Experimental Protocol: Solution Polymerization
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diol (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,1,2,2-tetrachloroethane) containing a weak base (e.g., pyridine, 2.2 equivalents) to act as an acid scavenger.
-
Monomer Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Polymerization: Cool the flask containing the diol solution to 0°C in an ice bath. Add the this compound solution dropwise to the stirred diol solution over a period of 1-2 hours under a nitrogen atmosphere.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Polymer Isolation: Precipitate the polyester by pouring the reaction mixture into a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Drying: Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Comparative Performance Analysis
The performance of polyesters is primarily evaluated based on their thermal stability, mechanical properties, and, increasingly, their biodegradability and chemical resistance. This section compares polyesters derived from this compound with PET and PBS.
Thermal Properties
The thermal properties of a polyester, such as its glass transition temperature (Tg) and melting temperature (Tm), dictate its processing window and application temperature range. The rigid cycloaliphatic ring in our target polyester is expected to result in a higher Tg compared to linear aliphatic polyesters like PBS.
| Property | This compound-Derived Polyester (Expected) | Poly(ethylene terephthalate) (PET) | Poly(butylene succinate) (PBS) |
| Glass Transition Temperature (Tg) | Intermediate | High (~67-81 °C) | Low (~-32 °C) |
| Melting Temperature (Tm) | Moderate | High (~250-265 °C) | Moderate (~115 °C) |
| Thermal Decomposition Temperature (Td) | High | High (~350-450 °C) | Moderate (~300-350 °C) |
Note: Specific values for the this compound-derived polyester will depend on the diol used and the polymer's molecular weight. The values presented are based on trends observed for similar cycloaliphatic polyesters.
Mechanical Properties
The mechanical strength and flexibility of a polyester are crucial for its end-use applications. The cycloaliphatic structure is anticipated to provide a good balance of stiffness and toughness.
| Property | This compound-Derived Polyester (Expected) | Poly(ethylene terephthalate) (PET) | Poly(butylene succinate) (PBS) |
| Tensile Modulus (GPa) | Intermediate | High (2.8-3.1) | Low (0.3-0.6) |
| Tensile Strength (MPa) | Intermediate | High (55-75) | Moderate (30-40) |
| Elongation at Break (%) | Moderate | Low (<100) | High (>300) |
Note: Data for PET and PBS are typical values and can vary based on grade and processing conditions. The expected properties for the this compound-derived polyester are inferred from related cycloaliphatic polyesters.
Biodegradability
The biodegradability of polyesters is influenced by their chemical structure, with aliphatic polyesters generally being more susceptible to microbial attack than aromatic ones. The presence of the cyclohexane ring is expected to slow down the degradation rate compared to linear aliphatic polyesters but still allow for eventual biodegradation.
| Polymer | Expected Biodegradability |
| This compound-Derived Polyester | Biodegradable, but at a slower rate than linear aliphatic polyesters. |
| Poly(ethylene terephthalate) (PET) | Generally considered non-biodegradable. |
| Poly(butylene succinate) (PBS) | Readily biodegradable in soil and compost environments. |
Chemical Resistance
The chemical resistance of a polymer is its ability to withstand exposure to various chemical environments without significant degradation of its properties. Cycloaliphatic polyesters are known to offer good resistance to hydrolysis, particularly in basic conditions, and to a range of common solvents.[2]
Experimental Protocols for Performance Benchmarking
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies must be employed. The following are key experimental protocols for characterizing the polyesters.
Thermal Analysis
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the polyester.
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC (ASTM D3418):
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell and heat the sample from room temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature.
-
Reheat the sample at the same controlled rate to a temperature above its melting point.
-
The Tg is determined from the midpoint of the inflection in the baseline of the second heating scan. The Tm is determined from the peak of the melting endotherm.
-
-
TGA (ASTM E2550):
-
Place a known weight (10-20 mg) of the dried polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The Td is typically reported as the temperature at which 5% weight loss occurs.
-
Mechanical Testing
Objective: To determine the tensile modulus, tensile strength, and elongation at break of the polyester.
Methodology: Tensile Testing (ASTM D638)
-
Prepare dog-bone-shaped specimens of the polyester by compression molding or injection molding according to the dimensions specified in ASTM D638.[3][4]
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile modulus from the initial linear portion of the stress-strain curve, the tensile strength from the maximum stress reached, and the elongation at break from the extension at the point of fracture.
Biodegradability Assessment
Objective: To evaluate the susceptibility of the polyester to microbial degradation.
Methodology: Soil Burial Test (Modified from ASTM D5988)
-
Prepare thin films of the polyester.
-
Bury the films in a controlled compost or soil environment with optimized temperature, moisture, and aeration.
-
At regular intervals, retrieve samples of the films.
-
Clean the retrieved films and measure the weight loss.
-
Characterize changes in the films' surface morphology (e.g., using scanning electron microscopy) and molecular weight (e.g., using gel permeation chromatography).
-
The rate of weight loss and reduction in molecular weight are indicators of biodegradability.
Chemical Resistance Evaluation
Objective: To assess the stability of the polyester when exposed to various chemical reagents.
Methodology: Immersion Testing (ASTM D543)
-
Prepare specimens of the polyester with known dimensions and weight.
-
Immerse the specimens in a series of chemical reagents (e.g., water, acidic solutions, basic solutions, common organic solvents) at a specified temperature for a defined period.[5]
-
After the exposure period, remove the specimens, clean them, and re-measure their dimensions and weight.
-
Evaluate changes in appearance (e.g., color, swelling, cracking) and mechanical properties (e.g., tensile strength) compared to unexposed control specimens.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Chemical Structures
Caption: Key monomers and their resulting polyesters.
Synthesis Workflow
Caption: Solution polymerization workflow.
Conceptual Property Comparison
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexane-1,2-dicarbonyl Dichloride
For researchers and professionals in drug development, the synthesis of novel compounds is a routine endeavor. However, the safe management and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety and environmental stewardship. Cyclohexane-1,2-dicarbonyl dichloride, a highly reactive acyl chloride, necessitates a robust and well-understood disposal protocol. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, grounded in established chemical principles and safety protocols.
Hazard Identification and Immediate Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[1][2] Its primary hazard stems from its reactivity, particularly with water and other nucleophiles. Upon contact with moisture, it undergoes vigorous hydrolysis to form cyclohexane-1,2-dicarboxylic acid and hydrochloric acid (HCl), releasing steamy, corrosive fumes.[3][4]
Immediate actions upon exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound and its hydrolysis products, stringent adherence to PPE is mandatory.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the liquid and corrosive HCl fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and severe burns. |
| Body Protection | A chemical-resistant lab coat or apron | Protects against accidental spills and splashes. |
| Respiratory Protection | Use within a certified chemical fume hood | Prevents inhalation of corrosive vapors and HCl gas. |
The Cornerstone of Disposal: Controlled Hydrolysis
The inherent reactivity of acyl chlorides with water, while a hazard during handling, is the foundation of a safe disposal strategy.[3][7] The primary objective is to convert the hazardous this compound into less reactive and less hazardous compounds. This is achieved through a controlled hydrolysis reaction, where the acyl chloride is slowly added to a basic solution.
The reaction proceeds as follows:
C₆H₁₀(COCl)₂ + 4 NaOH → C₆H₁₀(COONa)₂ + 2 NaCl + 2 H₂O
This process yields the sodium salt of cyclohexane-1,2-dicarboxylic acid and sodium chloride, both of which are significantly less hazardous than the starting material. The use of a base (sodium hydroxide or sodium bicarbonate) is crucial to neutralize the hydrochloric acid that is generated during hydrolysis, preventing the release of corrosive fumes and controlling the reaction's exothermicity.[4][8]
Step-by-Step Laboratory-Scale Disposal Protocol
This protocol is designed for the safe disposal of small quantities (typically up to 10-20 grams) of this compound.
Materials Required
-
A three-necked round-bottom flask of appropriate size (at least 10 times the volume of the acyl chloride to be disposed of).
-
A magnetic stirrer and stir bar.
-
An addition funnel.
-
A condenser.
-
A thermometer.
-
An ice bath.
-
A solution of 10% sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
pH paper or a calibrated pH meter.
-
A properly labeled hazardous waste container.[9]
Experimental Setup
-
Assemble the three-necked flask with the magnetic stir bar, addition funnel, condenser, and thermometer in a chemical fume hood.
-
Place the flask in an ice bath on top of the magnetic stirrer.
-
Charge the flask with the basic solution (10% NaOH or saturated NaHCO₃).
-
Carefully pour the this compound into the addition funnel.
Neutralization Procedure
-
Begin stirring the basic solution in the flask and ensure it is cooled to below 10°C.
-
Slowly, add the this compound dropwise from the addition funnel to the stirred basic solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 20°C. This slow, controlled addition is critical to manage the exothermic nature of the hydrolysis reaction.[4]
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 5.5 and 10.5.[10] If the solution is still acidic, add more of the basic solution until the desired pH is reached.
Waste Management and Logistical Plan
The generator of the hazardous waste is responsible for its management from "cradle-to-grave".[11]
Waste Segregation and Storage
-
The neutralized solution should be transferred to a clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical names of the contents (e.g., "Aqueous solution of sodium cyclohexane-1,2-dicarboxylate and sodium chloride"), and the date.[9]
-
Any contaminated materials, such as gloves, absorbent pads used for spills, and empty containers of the original chemical, should be collected in a separate, labeled solid hazardous waste container.[12][13] It is important to note that containers with residual reactive materials should be disposed of as hazardous waste and not treated as empty.[13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexane-1,2-dicarbonyl dichloride
This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of Cyclohexane-1,2-dicarbonyl dichloride. As an acyl dichloride, this compound presents significant hazards, primarily due to its high reactivity, corrosivity, and sensitivity to moisture. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist to explain the chemical principles that dictate our safety choices, fostering a deeper understanding of risk mitigation.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound is a highly reactive chemical that demands respect and meticulous handling. The primary hazards stem from its acyl chloride functional groups.
-
Extreme Corrosivity : The compound itself is corrosive. More significantly, it reacts violently with water—including ambient humidity and moisture on skin or mucous membranes—to produce cyclohexane-1,2-dicarboxylic acid and hydrochloric acid (HCl) gas.[1][2][3] This reaction is the root cause of the severe skin burns, eye damage, and respiratory tract irritation associated with this chemical.[4][5][6]
-
Water Reactivity : This is a critical operational hazard. The reaction with water is exothermic and generates corrosive HCl gas, which can build pressure in sealed containers and create a dangerous inhalation hazard.[7][8] All handling must occur under strictly anhydrous (dry) conditions.
-
Toxicity : The compound is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][9] The generated HCl vapor is also toxic and can cause severe damage to the respiratory system.[2]
The fundamental principle of protection is to create an unbroken barrier between the operator and the chemical, preventing any contact and isolating the material from environmental moisture.
The First Line of Defense: Engineering Controls
Personal protective equipment is the final layer of defense. The primary method for controlling exposure must always be through engineering controls.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7][8] The fume hood contains vapors and provides a physical barrier with its sash. The sash should be kept as low as possible during work.
-
Inert Atmosphere : For reactions and transfers, using an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude moisture, prevent hazardous reactions, and maintain the integrity of the reagent.
-
Proximity to Safety Equipment : Ensure unobstructed access to a safety shower and an emergency eyewash station.[8][10] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Approach
The selection of PPE is dictated by the scale of the operation and the potential for exposure. Below is a tiered system for ensuring adequate protection.
Tier 1: Standard Protocol for Handling (e.g., <50 mL)
This tier represents the minimum required PPE for any work with this compound.
| PPE Component | Specification | Rationale & Expert Insight |
| Eye Protection | Chemical splash goggles with indirect ventilation.[11] | Mandatory. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and the corrosive HCl vapor that will be present.[11] |
| Hand Protection | Double-gloving: Nitrile inner glove, Neoprene or Butyl rubber outer glove. | Acyl chlorides can permeate standard nitrile gloves. The outer, more robust glove (Neoprene/Butyl) provides primary chemical resistance, while the inner glove offers protection in case the outer glove is breached during doffing.[12] Always check manufacturer-specific glove compatibility charts. |
| Body Protection | Flame-resistant (FR) lab coat. | Provides a barrier against minor splashes and spills. The flame-resistant property is a crucial precaution given the flammability of related parent compounds and common laboratory solvents.[13][14][15] |
| Footwear | Closed-toe, non-perforated leather or chemical-resistant shoes. | Protects feet from spills. Fabric or mesh shoes can absorb chemicals, holding them against the skin.[8] |
Tier 2: Enhanced Protocol for Elevated Risk (e.g., >50 mL or high splash potential)
For larger-scale operations or procedures with a higher risk of splashing (e.g., rapid additions, pressure equalization), the standard protocol must be augmented.
| Additional PPE | Specification | Rationale & Expert Insight |
| Face Protection | Full-face shield worn over chemical splash goggles. | The face shield provides an additional, broader layer of protection for the entire face from splashes.[16] It is critical to wear goggles underneath, as a shield alone does not provide a seal against vapors. |
| Body Protection | Chemical-resistant apron (Neoprene or Butyl rubber) worn over the FR lab coat. | In the event of a significant spill, a lab coat can be saturated. The apron provides a waterproof, chemical-resistant barrier to protect the torso.[17] |
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection decision tree for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before bringing the chemical into the hood, ensure all required reagents, solvents, and quenching solutions are prepared and accessible.
-
Don PPE : Put on all required PPE, starting with inner gloves, lab coat, apron (if needed), outer gloves, goggles, and finally the face shield (if needed).
-
Transfer : Conduct all transfers slowly and carefully within the fume hood to minimize splashing. Use a syringe or cannula for liquid transfers under an inert atmosphere.
-
Post-Handling : After the procedure is complete, decontaminate any surfaces.[7] Do not remove PPE until you have exited the immediate work area.
-
Doff PPE : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, followed by the face shield/apron, goggles, and lab coat. Remove inner gloves last.
-
Hygiene : Wash hands and arms thoroughly with soap and water after removing all PPE.[7][12]
Emergency Procedures
-
Skin Exposure : Immediately move to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Seek immediate medical attention. The priority is to rapidly remove the chemical, despite its water reactivity.
-
Eye Exposure : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[18] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[18]
-
Small Spill (< 25 mL, contained in hood) : Use a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use water or combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]
-
Large Spill : Evacuate the laboratory immediately and alert others. Close the door and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[19]
Disposal Plan
-
Chemical Waste : Unused or waste this compound is a reactive hazardous waste. It must never be poured down the drain.[20] The standard procedure is to quench the reactive material by slowly adding it to a stirred, cooled solution of a nucleophilic solvent like isopropanol in a fume hood. This converts the acyl chloride to a less reactive ester. The resulting solution can then be neutralized and disposed of through your institution's hazardous waste program.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed, clearly labeled hazardous waste container for disposal.[20]
By understanding the chemical rationale behind these safety protocols, you can work confidently and safely, ensuring both personal protection and the integrity of your research.
References
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New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet: Cyclohexane. Retrieved from nj.gov. [Link]
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University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals. Retrieved from ehrs.upenn.edu. [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from gov.uk. [Link]
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The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from thechemistryblog.com. [Link]
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Auburn University. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview. Retrieved from cws.auburn.edu. [Link]
- Unspecified Author. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Source Link Unavailable.
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from scienceequip.com.au. [Link]
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Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from cdc.gov. [Link]
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Gauth. (n.d.). Cyclohexane-1,2-diol reacts with ethanedioyl dichloride. Retrieved from gauthmath.com. [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from nih.gov. [Link]
- Unspecified Author. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Source Link Unavailable.
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National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from chs.nus.edu.sg. [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from seton.co.uk. [Link]
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PubChem. (n.d.). trans-Cyclohexane-1,2-dicarboxylic anhydride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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MOLBASE. (n.d.). (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride. Retrieved from molbase.com. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
